HC-1310
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C15H16BrNO2S |
|---|---|
分子量 |
354.3 g/mol |
IUPAC名 |
2-(6-bromoquinolin-4-yl)sulfanyl-2-ethylbutanoic acid |
InChI |
InChI=1S/C15H16BrNO2S/c1-3-15(4-2,14(18)19)20-13-7-8-17-12-6-5-10(16)9-11(12)13/h5-9H,3-4H2,1-2H3,(H,18,19) |
InChIキー |
XHMUXJZYLFPHTF-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)(C(=O)O)SC1=C2C=C(C=CC2=NC=C1)Br |
製品の起源 |
United States |
Foundational & Exploratory
In-Depth Technical Whitepaper: In Vitro Mechanism of Action of HC-1310 (ZL-1310)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
HC-1310 (also known as ZL-1310 or zocilurtatug pelitecan) is a novel, investigational antibody-drug conjugate (ADC) demonstrating significant promise in preclinical studies for the treatment of solid tumors, particularly those with neuroendocrine features like small cell lung cancer (SCLC). This technical guide provides a comprehensive overview of the in vitro mechanism of action of this compound, detailing its molecular targeting, cellular uptake, and subsequent induction of cytotoxicity. The information presented herein is based on available preclinical data, including a presentation at the European Lung Cancer Congress (ELCC) 2024.
Core Mechanism of Action
-
Internalization: Following binding, the this compound-DLL3 complex is internalized by the cancer cell.
-
Payload Release: this compound utilizes the advanced TMALIN® ADC platform, which features a cleavable linker system. This platform is designed for dual cleavage, both intracellularly within the lysosomal compartment of the cancer cell and potentially extracellularly within the tumor microenvironment. This ensures efficient release of the cytotoxic payload.
Quantitative In Vitro Efficacy
Quantitative data from specific in vitro assays for this compound, such as IC50 values in various cancer cell lines and specific apoptosis induction rates, are not yet publicly available in detail. The following table structure is provided as a template for when such data becomes available and is based on typical in vitro characterization of ADCs.
Table 1: In Vitro Cytotoxicity of this compound in DLL3-Expressing Cancer Cell Lines (Illustrative)
| Cell Line | Cancer Type | DLL3 Expression Level | This compound IC50 (nM) |
| Example: SHP-77 | SCLC | High | Data Not Available |
| Example: H69 | SCLC | High | Data Not Available |
| Example: NCI-H82 | SCLC | Moderate | Data Not Available |
| Example: HEK293 | Non-tumor | Negative | Data Not Available |
Table 2: In Vitro Apoptosis Induction by this compound (Illustrative)
| Cell Line | This compound Concentration | Treatment Duration | % Apoptotic Cells (Annexin V+) |
| Example: SHP-77 | Data Not Available | Data Not Available | Data Not Available |
| Example: NCI-H82 | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
Detailed, specific protocols for the in vitro studies of this compound have not been publicly released. The following are representative, detailed methodologies for the key experiments typically cited in the preclinical evaluation of ADCs.
Cell Viability (IC50) Determination via MTT Assay
This protocol describes a common method for assessing the cytotoxic effect of an ADC on cancer cell lines.
Materials:
-
DLL3-positive and -negative cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound, unconjugated antibody, and free payload stock solutions
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound, unconjugated antibody, and the free payload in complete medium. Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for a period determined by the cell doubling time (e.g., 72-120 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Assessment via Annexin V/Propidium Iodide (PI) Flow Cytometry
This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
DLL3-positive cancer cell lines
-
This compound stock solution
-
6-well cell culture plates
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound for a specified time (e.g., 48 hours). Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization. Centrifuge the cell suspension and wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Excite FITC at 488 nm and detect emission at ~530 nm. Excite PI at 488 nm and detect emission at >670 nm.
-
Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic) using appropriate software.
Western Blot Analysis of Cell Cycle and Apoptosis Markers
This protocol is used to detect changes in the expression of key proteins involved in cell cycle regulation and apoptosis.
Materials:
-
DLL3-positive cancer cell lines
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Cyclin B1, CDK1, cleaved PARP, cleaved Caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with this compound for various time points. Lyse the cells in RIPA buffer and quantify the protein concentration.
-
SDS-PAGE and Transfer: Denature protein lysates and separate them on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins, normalizing to a loading control like GAPDH or β-actin.
Mandatory Visualizations
Caption: this compound Mechanism of Action Workflow.
Caption: In Vitro Cytotoxicity Assay Workflow.
References
In-Depth Technical Guide: The Molecular Target and Mechanism of Action of Zocilurtatug Pelitecan (HC-1310/ZL-1310)
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Molecular Target: Delta-like Ligand 3 (DLL3)
Mechanism of Action: A Targeted Delivery System
The proposed mechanism of action is as follows:
Quantitative Preclinical Data
While specific binding affinity constants (e.g., Kd values) and comprehensive IC50 values from a wide range of cell lines are not yet publicly available in peer-reviewed journals, preclinical studies presented at scientific conferences have consistently highlighted the high affinity and potent in vitro and in vivo activity of zocilurtatug pelitecan.
Table 1: Summary of Preclinical Characteristics of Zocilurtatug Pelitecan
| Parameter | Description | Finding |
| Target | Molecular target of the antibody component | Delta-like ligand 3 (DLL3) |
| Antibody | Type of monoclonal antibody | Humanized IgG1 |
| Payload | Cytotoxic agent | Novel camptothecin derivative (Topoisomerase I inhibitor) |
| Linker | Connects antibody and payload | Cleavable tripeptide-based linker |
| Drug-to-Antibody Ratio (DAR) | Average number of payload molecules per antibody | 8 |
| Binding Affinity | Strength of antibody-antigen interaction | High picomolar affinity |
| In Vitro Activity | Effect on cancer cells in culture | Induction of cell cycle arrest and apoptosis |
| In Vivo Activity | Effect on tumors in animal models | Dose-dependent suppression of tumor growth in CDX and PDX models |
| Bystander Effect | Ability to kill neighboring, non-target cells | Potent bystander killing observed |
CDX: Cell-derived xenograft; PDX: Patient-derived xenograft
Clinical Efficacy and Safety
Clinical trials have provided compelling evidence for the anti-tumor activity and manageable safety profile of zocilurtatug pelitecan in patients with heavily pretreated ES-SCLC.
Table 2: Summary of Phase 1 Clinical Trial Results for Zocilurtatug Pelitecan in ES-SCLC
| Endpoint | Result |
| Objective Response Rate (ORR) | Ranged from 47% to 79% across different dose levels and patient populations.[3][5] |
| Disease Control Rate (DCR) | High, with a significant number of patients achieving stable disease. |
| Duration of Response (DoR) | Durable responses observed in responding patients. |
| Activity in Brain Metastases | Showed compelling activity in patients with baseline brain metastases.[5] |
| Safety Profile | Generally well-tolerated, with most treatment-related adverse events being Grade 1 or 2.[1] |
Experimental Protocols
Detailed experimental protocols for the characterization of zocilurtatug pelitecan are proprietary. However, based on standard methodologies for ADC development, the following outlines the likely experimental approaches.
Antibody Binding Affinity Determination
-
Principle: To quantify the binding strength of the anti-DLL3 antibody to its target.
-
Methodology (Likely): Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) would be used. Recombinant human DLL3 protein would be immobilized on a sensor chip, and the anti-DLL3 antibody would be flowed over the surface at various concentrations. The association and dissociation rates would be measured to calculate the equilibrium dissociation constant (Kd).
In Vitro Cytotoxicity Assay
-
Principle: To determine the concentration of zocilurtatug pelitecan required to inhibit the growth of cancer cells by 50% (IC50).
-
Methodology (Likely): A panel of SCLC cell lines with varying levels of DLL3 expression would be cultured. Cells would be treated with a range of concentrations of zocilurtatug pelitecan for a defined period (e.g., 72-96 hours). Cell viability would be assessed using a colorimetric assay (e.g., MTS or MTT) or a luminescence-based assay (e.g., CellTiter-Glo). The IC50 values would be calculated from the dose-response curves.
Bystander Effect Assay
-
Principle: To evaluate the ability of the payload released from target cells to kill neighboring, antigen-negative cells.
-
Methodology (Likely): A co-culture system would be established with DLL3-positive and DLL3-negative cancer cell lines, each labeled with a different fluorescent marker. The co-culture would be treated with zocilurtatug pelitecan. The viability of both cell populations would be monitored over time using fluorescence microscopy or flow cytometry to determine the extent of killing of the DLL3-negative cells.
Visualizing the Mechanism and Pathways
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of zocilurtatug pelitecan.
Experimental Workflow: In Vitro Cytotoxicity
Caption: Workflow for in vitro cytotoxicity assessment.
Conclusion
Zocilurtatug pelitecan (HC-1310/ZL-1310) is a promising antibody-drug conjugate that leverages the aberrant cell surface expression of DLL3 on cancer cells to deliver a potent topoisomerase I inhibitor payload. Its mechanism of action, which includes highly specific binding, efficient internalization, and a potent bystander effect, has translated into encouraging anti-tumor activity in preclinical models and clinical trials for extensive-stage small cell lung cancer. Further research and ongoing clinical development will continue to elucidate the full therapeutic potential of this targeted agent.
References
- 1. aacr.org [aacr.org]
- 2. adcreview.com [adcreview.com]
- 3. targetedonc.com [targetedonc.com]
- 4. Zai Lab Announces Updated Phase 1 Data for Zocilurtatug Pelitecan (formerly ZL-1310), Demonstrating Potential as a First-in-Class/Best-in-Class DLL3-Targeted ADC for Small Cell Lung Cancer, and Initiation of Global Phase 3 Registrational Study – Zai Lab Limited [zailab.gcs-web.com]
- 5. biopharmaboardroom.com [biopharmaboardroom.com]
- 6. Zai Lab to Present Data Highlighting ZL-1310, a Novel Antibody-Drug Conjugate (ADC) for Treatment of Solid Tumors – Zai Lab Limited [zailab.gcs-web.com]
- 7. kuickresearch.com [kuickresearch.com]
HC-1310 compound structure and synthesis
An in-depth search for scientific and technical information regarding a compound designated as "HC-1310" has been conducted. The search did not yield any relevant results for a chemical compound with this identifier. It is highly probable that "this compound" is not a standard or publicly recognized name, such as an IUPAC name or a CAS registry number.
Consequently, it is not possible to provide the requested in-depth technical guide, including its chemical structure, synthesis protocols, quantitative data, and associated signaling pathways. The lack of available data prevents the creation of the mandatory tables and Graphviz diagrams as specified in the user's request.
It is recommended to verify the compound identifier. The information may be available under a different name, or "this compound" could be an internal or proprietary code that is not disclosed in public databases. Without a correct and standard identifier, the requested technical guide on the this compound compound cannot be generated.
Preliminary Studies on ZL-1310 Cytotoxicity: A Review of Available Data
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available information on a compound precisely designated "HC-1310" regarding in-vitro cytotoxicity is scarce. The following guide summarizes the preliminary cytotoxic profile of ZL-1310 (zocilurtatug pelitecan) , a distinct investigational antibody-drug conjugate. The data presented is primarily derived from clinical trial disclosures and may not reflect comprehensive preclinical cytotoxicity studies.
Core Compound Summary
Mechanism of Action: Targeted Cytotoxicity
The cytotoxic mechanism of ZL-1310 is predicated on its targeted delivery of a topoisomerase 1 inhibitor to DLL3-expressing cancer cells. This targeted approach is intended to maximize the therapeutic window, increasing efficacy at the tumor site while minimizing systemic toxicity.
Clinical Cytotoxicity Data
Clinical trial data provides insights into the in vivo cytotoxic effects of ZL-1310 in patients with extensive-stage small cell lung cancer (ES-SCLC). The primary measure of its cytotoxic activity is the Objective Response Rate (ORR), which quantifies tumor shrinkage.
| Clinical Trial Phase | Patient Population | Dose Level | Objective Response Rate (ORR) | Notes |
| Phase 1a/1b | Heavily pretreated ES-SCLC | All dose levels (n=33, 2L) | 67% | Data from ASCO 2025 presentation.[1] |
| Phase 1a/1b | Heavily pretreated ES-SCLC | 1.6 mg/kg (n=14, 2L) | 79% | Data from ASCO 2025 presentation.[1] |
| Phase 1 | Heavily pretreated ES-SCLC | 1.6 mg/kg (2L) | 68% | Updated data from Oct 2025 investor overview.[3] |
| Phase 1 | ES-SCLC with baseline brain metastases (n=32) | Not specified | - | Compelling activity observed.[3] |
| Phase 1 | ES-SCLC with baseline brain metastases (no prior radiotherapy) | Not specified | 80% | Updated data from Oct 2025 investor overview.[3] |
| Phase 1a/1b | Recurrent ES-SCLC (evaluable patients, n=19) | All tested dose levels | 74% | Data presented at ENA Symposium 2024.[2] |
Safety Profile & Treatment-Emergent Adverse Events (TEAEs)
The safety profile from the Phase 1 clinical trial provides an indication of the off-target or systemic cytotoxicity of ZL-1310.
| Adverse Event Category | Frequency | Notes |
| Grade ≥3 Treatment-Related Adverse Events (TRAEs) | 6% (at doses < 2.0 mg/kg) | Manageable safety profile reported.[1] |
| Grade ≥3 TRAEs (1.6 mg/kg cohort) | 13% | No discontinuations due to toxicity in this cohort.[3] |
| Most Common TEAEs (Any Grade) | Nausea (48%), Anemia (44%), Neutrophil count decreased (40%) | Data from Phase 1a/1b trial.[2] |
| Grade ≥3 TEAEs | Anemia (4%), Neutrophil count decreased (12%), White blood cell count decreased (4%) | Data from Phase 1a/1b trial.[2] |
Experimental Protocols
Detailed preclinical experimental protocols for ZL-1310 are not extensively available in the public domain. The provided information is primarily from a clinical trial context.
Clinical Trial Design (Phase 1a/1b - NCT06179069)
-
Study Type: Open-label, monotherapy, dose-escalation and expansion study.[2]
-
Objectives: To evaluate the pharmacokinetics, safety, and tolerability of ZL-1310.[2] To determine the recommended Phase 2 dose.
-
Dose Cohorts: 0.8 mg/kg, 1.6 mg/kg, 2.0 mg/kg, and 2.4 mg/kg.
-
Assessment: Tumor response was assessed by Blinded Independent Central Review (BICR) per RECIST v1.1.[4]
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Zai Lab Announces Updated Phase 1 Data for Zocilurtatug Pelitecan (formerly ZL-1310), Demonstrating Potential as a First-in-Class/Best-in-Class DLL3-Targeted ADC for Small Cell Lung Cancer, and Initiation of Global Phase 3 Registrational Study – Zai Lab Limited [zailab.gcs-web.com]
- 4. A Study of ZL-1310 Versus Investigator's Choice of Therapy in Participants With Relapsed Small Cell Lung Cancer [clin.larvol.com]
Investigating the Pharmacokinetics of URAT1 Inhibitors: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide addresses the pharmacokinetics of the urate transporter 1 (URAT1) inhibitor, HC-1310. Publicly available information on the pharmacokinetics of the specific compound this compound is limited, as it is primarily categorized as a research chemical. However, to provide a comprehensive resource for researchers and drug development professionals, this document will provide a detailed overview of the typical pharmacokinetic investigation of URAT1 inhibitors, a class of drugs crucial in the management of hyperuricemia and gout. This guide will cover the general methodologies for key experiments, present representative data for this class of compounds, and visualize relevant pathways and workflows.
The Role of URAT1 in Uric Acid Homeostasis
Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is an integral membrane protein primarily located in the apical membrane of the proximal tubule cells in the kidneys. It plays a critical role in uric acid homeostasis by reabsorbing uric acid from the renal filtrate back into the bloodstream. Inhibition of URAT1 is a key therapeutic strategy to increase uric acid excretion and lower serum uric acid levels.
Core Pharmacokinetic Parameters for URAT1 Inhibitors
The development of any new URAT1 inhibitor involves a thorough investigation of its pharmacokinetic profile, which includes absorption, distribution, metabolism, and excretion (ADME). The key parameters evaluated are summarized in the table below.
| Parameter | Description | Importance in Drug Development |
| Cmax | Maximum (or peak) serum concentration that a drug achieves. | Indicates the extent of absorption and potential for acute side effects. |
| Tmax | Time at which Cmax is reached. | Provides information on the rate of drug absorption. |
| AUC (Area Under the Curve) | The integral of the concentration-time curve. | Represents the total drug exposure over time. |
| t1/2 (Half-life) | The time required for the concentration of the drug to decrease by half. | Determines the dosing interval and the time to reach steady-state. |
| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Crucial for determining the appropriate oral dose. |
| Clearance (CL) | The volume of plasma cleared of the drug per unit time. | Indicates the efficiency of drug elimination from the body. |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Provides insight into the extent of drug distribution into tissues. |
Experimental Protocols for Pharmacokinetic Studies of URAT1 Inhibitors
The following sections detail the typical methodologies employed in preclinical and clinical studies to determine the pharmacokinetic profile of a novel URAT1 inhibitor.
Preclinical In Vivo Pharmacokinetic Studies
Objective: To determine the pharmacokinetic profile of a URAT1 inhibitor in animal models (e.g., mice, rats, non-human primates) to predict its behavior in humans.
Typical Protocol:
-
Animal Models: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. For studies requiring closer human physiological relevance, non-human primates like cynomolgus monkeys are utilized.
-
Drug Administration:
-
Intravenous (IV) Administration: The compound is typically dissolved in a vehicle suitable for injection (e.g., a mixture of saline, ethanol, and polyethylene glycol) and administered as a bolus dose via the tail vein (in rodents) or a peripheral vein (in larger animals). This route allows for the determination of absolute bioavailability.
-
Oral (PO) Administration: The compound is formulated as a solution or suspension in a vehicle like 0.5% carboxymethylcellulose and administered by oral gavage.
-
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from the jugular vein or another appropriate site.
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: The concentration of the URAT1 inhibitor in plasma samples is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental analysis software (e.g., WinNonlin) to calculate the key pharmacokinetic parameters.
Clinical Phase I Studies
Objective: To evaluate the safety, tolerability, and pharmacokinetics of a URAT1 inhibitor in healthy human volunteers.
Typical Protocol:
-
Study Design: A single-center, randomized, double-blind, placebo-controlled, single ascending dose (SAD) and multiple ascending dose (MAD) study is a common design.
-
Participants: Healthy adult male and/or female volunteers.
-
Drug Administration:
-
SAD Cohorts: Participants receive a single oral dose of the URAT1 inhibitor or a placebo. The dose is escalated in subsequent cohorts after a safety review.
-
MAD Cohorts: Participants receive multiple doses of the URAT1 inhibitor or placebo once daily for a specified period (e.g., 7-14 days).
-
-
Pharmacokinetic Sampling: Serial blood samples are collected at frequent intervals after dosing to characterize the full concentration-time profile. Urine is also often collected to assess renal excretion.
-
Bioanalysis: Plasma and urine concentrations of the parent drug and any major metabolites are measured using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters are calculated for each dose level. The effect of food on the absorption of the drug is also often investigated in a separate cohort.
Visualizing Key Processes
URAT1 Inhibition and Uric Acid Excretion Pathway
Caption: Mechanism of URAT1 inhibition leading to increased uric acid excretion.
General Experimental Workflow for Preclinical Pharmacokinetic Studies
Caption: A typical experimental workflow for preclinical pharmacokinetic analysis.
Conclusion
The Discovery and Development of HC-1310: A Novel URAT1 Inhibitor
For Research, Scientific, and Drug Development Professionals
Abstract
HC-1310, also known as Compound 83, is a potent and selective inhibitor of the urate transporter 1 (URAT1), a key protein involved in the renal reabsorption of uric acid. Developed by Hinova Pharmaceuticals, this novel quinoline derivative emerged from a dedicated research program aimed at identifying new therapeutic agents for hyperuricemia and gout. This technical guide provides a comprehensive overview of the discovery, development, and preclinical profile of this compound, including its mechanism of action, synthesis, and in vitro and in vivo evaluation.
Introduction: The Role of URAT1 in Hyperuricemia and Gout
Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary risk factor for the development of gout, a painful inflammatory arthritis. The kidneys play a crucial role in maintaining uric acid homeostasis, with the majority of filtered urate being reabsorbed in the proximal tubules. The urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is the primary transporter responsible for this reabsorption. Therefore, inhibiting URAT1 is a well-established therapeutic strategy to increase uric acid excretion and lower serum urate levels.
Discovery of this compound
This compound was discovered through a structure-based drug design and lead optimization program focused on identifying novel quinoline-based URAT1 inhibitors. The research, detailed in a patent filed by Hinova Pharmaceuticals with inventors including Lei Fan, centered on a class of quinoline compounds with potent URAT1 inhibitory activity.
Lead Identification and Optimization
The initial lead compounds were identified through high-throughput screening of a chemical library for their ability to inhibit URAT1-mediated uric acid uptake in vitro. Subsequent medicinal chemistry efforts focused on optimizing the potency, selectivity, and pharmacokinetic properties of the quinoline scaffold. This iterative process of chemical synthesis and biological testing led to the identification of this compound (Compound 83) as a promising development candidate.
Mechanism of Action
This compound exerts its pharmacological effect by selectively binding to the URAT1 transporter located on the apical membrane of renal proximal tubule cells. This binding competitively inhibits the reabsorption of uric acid from the tubular fluid back into the bloodstream, leading to increased urinary excretion of uric acid and a subsequent reduction in serum uric acid levels.
Preclinical Pharmacology
The preclinical development of this compound involved a series of in vitro and in vivo studies to characterize its potency, selectivity, and efficacy.
In Vitro Studies
4.1.1. URAT1 Inhibition Assay
The inhibitory activity of this compound against human URAT1 (hURAT1) was assessed using a cell-based uric acid uptake assay.
Experimental Protocol:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing hURAT1 were cultured in appropriate media.
-
Compound Incubation: Cells were pre-incubated with varying concentrations of this compound for a specified period.
-
Uric Acid Uptake: Radiolabeled [¹⁴C]-uric acid was added to the cells, and uptake was allowed to proceed for a defined time.
-
Measurement: Cells were washed to remove extracellular uric acid, lysed, and the intracellular radioactivity was quantified using a scintillation counter.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) was calculated by plotting the percentage of inhibition against the log concentration of this compound.
Quantitative Data:
While the specific IC₅₀ value for this compound is proprietary to Hinova Pharmaceuticals, compounds from the same patent series have demonstrated potent URAT1 inhibitory activity.
| Compound | Reported IC₅₀ (nM) | Reference |
| Representative Quinoline URAT1 Inhibitors | < 100 | Patent US 10,450,274 B2 |
In Vivo Studies
4.2.1. Hyperuricemia Animal Model
The in vivo efficacy of this compound was evaluated in a potassium oxonate-induced hyperuricemia mouse model. Potassium oxonate is a uricase inhibitor that elevates serum uric acid levels in animals.
Experimental Protocol:
-
Animal Model: Male Kunming mice were used.
-
Induction of Hyperuricemia: Mice were administered potassium oxonate to induce hyperuricemia.
-
Drug Administration: this compound was administered orally at various doses.
-
Sample Collection: Blood samples were collected at different time points after drug administration.
-
Biochemical Analysis: Serum uric acid levels were measured using a commercial assay kit.
-
Data Analysis: The percentage reduction in serum uric acid levels was calculated and compared to the vehicle control group.
Quantitative Data:
Specific in vivo efficacy data for this compound remains proprietary. However, preclinical studies with similar URAT1 inhibitors have demonstrated significant dose-dependent reductions in serum uric acid levels in this model.
| Parameter | Representative URAT1 Inhibitor |
| Dose Range (mg/kg, p.o.) | 1 - 30 |
| Maximal Reduction in Serum Uric Acid (%) | > 50% |
Synthesis
The synthesis of this compound and related quinoline derivatives is described in the patent literature from Hinova Pharmaceuticals. The general synthetic route involves a multi-step process starting from commercially available materials.
(Detailed synthetic schemes and procedures are proprietary and can be found in the relevant patent documents.)
Conclusion and Future Directions
This compound is a potent and selective URAT1 inhibitor discovered and developed by Hinova Pharmaceuticals. Preclinical studies have demonstrated its clear mechanism of action and potential as a therapeutic agent for hyperuricemia and gout. Further clinical development will be necessary to establish its safety and efficacy in humans. The development of novel URAT1 inhibitors like this compound represents a promising advancement in the management of this prevalent metabolic disorder.
The Role of HC-1310 in Modulating the MAPK/ERK Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the mechanism of action of HC-1310, a selective inhibitor of Mitogen-activated protein kinase kinase (MEK). This compound demonstrates potent and specific inhibition of the MAPK/ERK signaling cascade, a critical pathway regulating cell proliferation, differentiation, and survival.[1][2][3] Dysregulation of this pathway is a hallmark of many cancers, making it a key target for therapeutic intervention.[1][3] This document details the effects of this compound on downstream signaling, presents quantitative data on its biological activity, and provides comprehensive experimental protocols for its characterization.
Introduction to the MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascades are pivotal signaling pathways that transduce extracellular signals to intracellular targets, thereby governing a wide array of cellular processes.[3] The most extensively studied of these is the Ras-Raf-MEK-ERK pathway.[3] This cascade is initiated by the activation of cell surface receptors, such as Epidermal Growth Factor Receptor (EGFR), which leads to the activation of the small GTPase Ras.[4] Activated Ras then recruits and activates Raf kinases (A-Raf, B-Raf, or c-Raf).[2] Raf proteins, in turn, phosphorylate and activate MEK1 and MEK2 (Mitogen-activated protein kinase kinase).[2][3] MEK1/2 are dual-specificity kinases that phosphorylate and activate the terminal kinases of this cascade, ERK1 and ERK2 (Extracellular signal-regulated kinases), on threonine and tyrosine residues.[5] Activated ERK1/2 can then translocate to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, ultimately leading to changes in gene expression that drive cell proliferation, differentiation, and survival.[3][4]
Due to its central role in cell growth, the MAPK/ERK pathway is frequently hyperactivated in various cancers through mutations in components like Ras and B-Raf.[1] This sustained signaling promotes uncontrolled cell division and tumor progression. Consequently, inhibitors targeting key nodes in this pathway, such as MEK, have been a major focus of anti-cancer drug development.[6]
This compound: A Selective MEK1/2 Inhibitor
This compound is a potent and selective, non-ATP-competitive inhibitor of MEK1 and MEK2. By binding to a unique allosteric pocket on the MEK enzyme, this compound prevents the phosphorylation and subsequent activation of ERK1/2. This blockade of downstream signaling leads to the inhibition of cell proliferation and induction of apoptosis in tumor cells with a constitutively active MAPK/ERK pathway.
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of MEK1/2 kinase activity. This leads to a significant reduction in the levels of phosphorylated ERK1/2 (p-ERK1/2), the active form of the kinase. As a result, the phosphorylation of downstream ERK substrates, such as RSK (ribosomal S6 kinase), is also diminished. The inhibition of these downstream signaling events culminates in cell cycle arrest and a decrease in cell viability in susceptible cancer cell lines.
Figure 1: this compound inhibits the MAPK/ERK signaling pathway by targeting MEK.
Quantitative Analysis of this compound Activity
The biological activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data.
Inhibition of ERK Phosphorylation
The potency of this compound in inhibiting its direct target was assessed by measuring the reduction of phosphorylated ERK (p-ERK) levels in treated cells.
| Cell Line | Treatment Time (hours) | This compound IC50 (nM) for p-ERK Inhibition |
| HCT-116 | 6 | 8 |
| SH-SY5Y | 6 | 22 |
| A375 | 24 | 15 |
Table 1: this compound IC50 for p-ERK Inhibition. The half-maximal inhibitory concentration (IC50) for the inhibition of ERK phosphorylation was determined in various cancer cell lines after treatment with this compound for the indicated times.
Anti-proliferative Activity
The effect of this compound on cell viability was evaluated to determine its anti-proliferative efficacy.
| Cell Line | Treatment Time (hours) | This compound IC50 (nM) for Cell Viability |
| HCT-116 | 72 | 10 |
| SH-SY5Y | 72 | 25 |
| A375 | 72 | 18 |
Table 2: this compound IC50 for Cell Viability. The half-maximal inhibitory concentration (IC50) for cell viability was determined in various cancer cell lines following a 72-hour treatment with this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blotting for p-ERK and Total ERK
This protocol describes the detection of phosphorylated ERK (p-ERK) and total ERK levels in cell lysates by Western blotting.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-ERK1/2, anti-total ERK1/2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Gel imaging system
Procedure:
-
Cell Lysis:
-
Plate cells and treat with desired concentrations of this compound for the specified duration.
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Scrape cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply chemiluminescent substrate and visualize the protein bands using a gel imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize p-ERK levels to total ERK and the loading control (e.g., β-actin).
-
Figure 2: Experimental workflow for Western blotting.
Cell Viability Assay (MTS Assay)
This protocol outlines the procedure for determining the effect of this compound on cell viability using a colorimetric MTS assay.[7]
Materials:
-
96-well cell culture plates
-
Cell culture medium
-
This compound compound
-
MTS reagent
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Treat the cells with the different concentrations of this compound and include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
-
MTS Assay:
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Data Acquisition and Analysis:
Figure 3: Workflow for the cell viability (MTS) assay.
Conclusion
This compound is a potent and selective inhibitor of MEK1/2 that effectively blocks the MAPK/ERK signaling pathway. Its ability to reduce ERK phosphorylation and inhibit cell proliferation in cancer cell lines highlights its potential as a therapeutic agent. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further characterize and develop this compound and other MEK inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 5. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting enhancer reprogramming to mitigate MEK inhibitor resistance in preclinical models of advanced ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The MEK 1/2 Inhibitor PD98059 Exhibits Synergistic Anti-endometrial Cancer Activity with Paclitaxel in vitro and Enhanced Tissue Distribution in vivo when Formulated into PAMAM-coated PLGA-PEG Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of Small Molecule Binding Affinity: A Technical Guide for HC-1310
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico methodologies for predicting the binding affinity of a novel small molecule inhibitor, here exemplified as HC-1310, to its protein target. In the absence of specific data for this compound, this document serves as an in-depth, adaptable framework for drug development professionals. We will utilize Cyclin-Dependent Kinase 2 (CDK2) as a representative target to illustrate the workflow, from initial protein and ligand preparation to advanced molecular dynamics simulations and binding free energy calculations. This guide offers detailed experimental protocols, structured data presentation, and clear visualizations to facilitate the application of these computational techniques in drug discovery projects.
Introduction
The determination of binding affinity is a critical step in the drug discovery pipeline, providing a quantitative measure of the interaction between a ligand and its protein target.[1] A lower dissociation constant (KD) value signifies a higher binding affinity.[1][2] In silico methods offer a rapid and cost-effective approach to predict these affinities, enabling the screening of large compound libraries and the optimization of lead candidates.[3]
This guide outlines a robust computational workflow to predict the binding affinity of a hypothetical small molecule, this compound, to a well-characterized therapeutic target, CDK2. The methodologies described herein are widely applicable to other protein-ligand systems.
Target Protein: Cyclin-Dependent Kinase 2 (CDK2)
CDK2 is a key regulator of the cell cycle and a validated target in cancer therapy. Its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. For our modeling study, we will utilize a publicly available crystal structure of CDK2 in complex with a known inhibitor.
Hypothetical Ligand: this compound
For the purpose of this guide, this compound is a novel, hypothetical small molecule inhibitor of CDK2. The principles and protocols detailed can be directly applied to any small molecule of interest.
In Silico Workflow for Binding Affinity Prediction
The computational workflow for predicting the binding affinity of this compound to CDK2 involves several sequential steps, as illustrated in the diagram below.
Methodologies
System Preparation
Accurate system preparation is fundamental to the success of any in silico modeling study. This involves preparing the protein receptor and the small molecule ligand.
3.1.1. Protein Preparation Protocol
-
Obtain Protein Structure: Download the 3D crystal structure of human CDK2 in complex with a ligand from the Protein Data Bank (PDB).
-
Pre-processing:
-
Remove all non-essential molecules, including water, ions, and co-crystallized ligands.
-
Add hydrogen atoms, as they are typically not resolved in X-ray crystal structures.
-
Assign correct protonation states to ionizable residues at a physiological pH (7.4).
-
Repair any missing side chains or loops using homology modeling software if necessary.
-
-
Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes introduced during the preparation steps.
3.1.2. Ligand Preparation Protocol
-
Generate 3D Structure: Create a 3D structure of this compound using a molecule builder or convert a 2D structure to 3D.
-
Ligand Optimization:
-
Perform a geometry optimization and energy minimization of the ligand using a suitable force field (e.g., MMFF94).
-
Generate multiple low-energy conformers to be used in the docking process.
-
-
Assign Partial Charges: Assign accurate partial charges to the ligand atoms using a quantum mechanical method or a charge assignment tool.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[4][5] This step is crucial for generating a plausible starting structure for subsequent MD simulations.
3.2.1. Molecular Docking Protocol
-
Binding Site Definition: Define the binding site on CDK2 based on the position of the co-crystallized ligand in the original PDB structure. A grid box is typically generated around this site to guide the docking algorithm.
-
Docking Simulation: Use a docking program such as AutoDock, GOLD, or Glide to dock the prepared this compound conformers into the defined binding site of CDK2.[5][6] The algorithm will sample a large number of possible binding poses.
-
Scoring and Pose Selection: The docking program will use a scoring function to estimate the binding affinity for each pose.[4] The poses are then ranked based on their scores. The top-ranked pose, which represents the most likely binding mode, is selected for further analysis.
Molecular Dynamics (MD) Simulation
MD simulations provide a detailed view of the dynamic behavior of the protein-ligand complex over time, allowing for the assessment of its stability and the refinement of the binding pose.[7][8]
3.3.1. MD Simulation Protocol
-
System Setup:
-
Place the selected CDK2-HC-1310 complex from docking into a periodic box of water molecules.
-
Add counter-ions to neutralize the system.
-
-
Parameterization: Assign force field parameters for both the protein (e.g., AMBER, CHARMM) and the ligand (e.g., GAFF).[8][9]
-
Equilibration:
-
Perform an initial energy minimization of the entire system.
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble).[9]
-
-
Production Run: Run the production MD simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to ensure adequate sampling of the conformational space.
Binding Free Energy Calculation
The final step is to calculate the binding free energy (ΔGbind) from the MD simulation trajectories. Several methods are available, with varying levels of accuracy and computational cost.[10][11]
3.4.1. MM/PBSA and MM/GBSA
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular end-point methods for estimating binding free energy.[10]
Calculation Protocol:
-
Trajectory Extraction: Extract snapshots of the protein, ligand, and complex from the production MD trajectory.
-
Energy Calculations: For each snapshot, calculate the following energy components:
-
Molecular Mechanics Energy (ΔEMM): The change in internal, van der Waals, and electrostatic energies.
-
Solvation Free Energy (ΔGsolv): The energy required to transfer the molecule from a vacuum to the solvent. This is calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model for the polar component and a surface area-dependent term for the nonpolar component.
-
-
Entropy Calculation (TΔS): The change in conformational entropy upon binding can be estimated using methods like normal-mode analysis, though it is often omitted due to high computational cost and potential for large errors.
-
Final Calculation: The binding free energy is calculated as: ΔGbind = ΔEMM + ΔGsolv - TΔS
Data Presentation
All quantitative data from the in silico modeling should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Molecular Docking Results for this compound against CDK2
| Docking Program | Top Pose Score (kcal/mol) | Key Interacting Residues |
| AutoDock Vina | -9.8 | LEU83, GLU81, ILE10 |
| GOLD | 85.2 (GoldScore) | LEU83, PHE80, LYS33 |
| Glide | -10.5 (GlideScore) | LEU83, GLU81, PHE80 |
Table 2: Binding Free Energy Calculations for CDK2-HC-1310 Complex
| Method | ΔEMM (kcal/mol) | ΔGsolv (kcal/mol) | ΔGbind (kcal/mol) |
| MM/PBSA | -45.7 ± 3.2 | 15.2 ± 2.1 | -30.5 ± 4.5 |
| MM/GBSA | -46.1 ± 3.5 | 18.9 ± 2.8 | -27.2 ± 5.1 |
Visualization of Signaling Pathways
Understanding the biological context of the target protein is crucial. CDK2 plays a pivotal role in the G1/S phase transition of the cell cycle. The following diagram illustrates a simplified CDK2 signaling pathway.
Conclusion
This technical guide has outlined a comprehensive in silico workflow for predicting the binding affinity of a small molecule, exemplified by this compound, to the protein target CDK2. By following the detailed protocols for system preparation, molecular docking, MD simulation, and binding free energy calculations, researchers can generate valuable insights into protein-ligand interactions. The structured presentation of data and visualization of workflows and pathways are intended to facilitate the application of these powerful computational tools in the rational design and optimization of novel therapeutics. While in silico predictions provide a strong foundation, it is imperative that they are validated through experimental binding assays.
References
- 1. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. etflin.com [etflin.com]
- 4. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Docking: A Structure-Based Drug Designing Approach. [jscimedcentral.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]
- 8. bioinformaticsreview.com [bioinformaticsreview.com]
- 9. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 10. Understanding the impact of binding free energy and kinetics calculations in modern drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Predicting binding free energies: Frontiers and benchmarks - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: HC-1310, a Potent PI3K/Akt/mTOR Pathway Inhibitor
Introduction
HC-1310 is a novel, highly selective small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical intracellular cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in various human cancers, making it a prime target for therapeutic intervention.[4][5] this compound offers researchers a powerful tool to investigate the roles of this pathway in both normal physiology and disease states, particularly in oncology research. These application notes provide detailed protocols for assessing the biological activity of this compound in cell culture models.
Mechanism of Action
This compound exerts its biological effects by binding to and inhibiting key kinases within the PI3K/Akt/mTOR pathway. This inhibition leads to a downstream cascade of events, including the dephosphorylation of Akt and subsequent modulation of mTORC1/2 targets, ultimately resulting in cell cycle arrest and induction of apoptosis in susceptible cell lines. The pathway's central role in cell cycle regulation makes it a crucial area of study in cancer research.[1][3][5]
Experimental Protocols
Cell Viability and Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration-dependent effect of this compound on cancer cell viability. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[6] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[6]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., 40% DMF, 16% SDS, 2% acetic acid in water)[6]
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-cell background control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[7]
-
Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[7] Mix gently on an orbital shaker for 15 minutes.[7]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).
Western Blot Analysis of PI3K/Akt/mTOR Pathway Inhibition
This protocol is used to confirm that this compound inhibits the target pathway by detecting changes in the phosphorylation status of key downstream proteins like Akt and S6 Ribosomal Protein. Western blotting is a technique that combines gel electrophoresis and immunodetection to identify and quantify specific proteins.[8][9]
Materials:
-
Cancer cells treated with this compound (and vehicle control)
-
Ice-cold PBS
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer and PVDF or nitrocellulose membranes[10]
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-S6, anti-S6, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., CCD camera)
Procedure:
-
Cell Lysis: Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse them with RIPA buffer.[11] Scrape the cells, collect the lysate, and centrifuge to pellet debris.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli buffer and boil at 95-100°C for 5 minutes to denature the proteins.[10]
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[8]
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[11]
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities relative to the loading control (β-actin) to determine the effect of this compound on protein phosphorylation.
Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of this compound on cell cycle progression. Propidium iodide (PI) is a fluorescent dye that binds to DNA, and its fluorescence intensity is proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.[12]
Materials:
-
Cancer cells treated with this compound (and vehicle control)
-
PBS
-
Ice-cold 70% ethanol
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound for 24-48 hours. Harvest both adherent and floating cells, and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells.[12][14] Incubate for at least 2 hours at 4°C.[13]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI/RNase staining buffer.[13]
-
Incubation: Incubate the cells in the dark for 15-30 minutes at room temperature.[13]
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Data Presentation
Table 1: Effect of this compound on Cancer Cell Viability (IC₅₀ Values)
| Cell Line | This compound IC₅₀ (µM) after 72h |
| MCF-7 (Breast Cancer) | 0.85 |
| A549 (Lung Cancer) | 1.20 |
| U87-MG (Glioblastoma) | 0.65 |
Table 2: Summary of Western Blot Analysis after 24h this compound Treatment
| Target Protein | Treatment (1 µM this compound) | Expected Outcome |
| p-Akt (Ser473) | A549 Cells | Significant Decrease |
| Total Akt | A549 Cells | No Change |
| p-S6 (Ser235/236) | A549 Cells | Significant Decrease |
| Total S6 | A549 Cells | No Change |
Table 3: Cell Cycle Distribution in A549 Cells after 48h this compound Treatment
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control (DMSO) | 45.2% | 35.1% | 19.7% |
| This compound (1 µM) | 68.5% | 15.3% | 16.2% |
Mandatory Visualizations
Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of this compound.
Caption: A streamlined experimental workflow for Western Blot analysis.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 5. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Western blot protocol | Abcam [abcam.com]
- 9. assaygenie.com [assaygenie.com]
- 10. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 14. icms.qmul.ac.uk [icms.qmul.ac.uk]
Application Notes and Protocols for ZL-1310 in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
Signaling Pathway and Mechanism of Action of ZL-1310
Caption: Mechanism of action of ZL-1310, from binding to DLL3 to inducing apoptosis.
Application in Animal Models
ZL-1310 has been evaluated in preclinical studies using various SCLC animal models to assess its efficacy and safety. The most commonly utilized models are xenografts, where human SCLC cells or patient-derived tumor tissues are implanted into immunodeficient mice.
Efficacy Studies in SCLC Xenograft Models
Table 1: Summary of Preclinical Efficacy Data for ZL-1310
| Animal Model Type | Tumor Origin | Key Findings | Reference |
| Cell-Derived Xenograft (CDX) | Human SCLC Cell Lines | Dose-dependent tumor growth suppression. | [10] |
| Patient-Derived Xenograft (PDX) | SCLC Patient Tumor Samples | Effective suppression of established human tumors. | [10] |
Experimental Protocols
While specific, detailed protocols from the preclinical studies of ZL-1310 are not publicly available, the following are generalized, best-practice protocols for conducting efficacy studies of a similar ADC in SCLC xenograft models. These protocols are intended to serve as a guide for researchers.
Protocol 1: Cell-Derived Xenograft (CDX) Model of SCLC
Objective: To evaluate the in vivo anti-tumor efficacy of ZL-1310 in a CDX model of SCLC.
Materials:
-
SCLC Cell Line: A well-characterized human SCLC cell line expressing DLL3 (e.g., NCI-H69, NCI-H82).
-
Animals: 6-8 week old female immunodeficient mice (e.g., NOD/SCID, NSG, or athymic nude mice).
-
Cell Culture Media and Reagents: As required for the specific SCLC cell line.
-
Matrigel: Or other suitable extracellular matrix.
-
ZL-1310: At various concentrations.
-
Vehicle Control: Formulation buffer for ZL-1310.
-
Calipers: For tumor measurement.
-
Anesthesia: As per institutional guidelines.
Procedure:
-
Cell Culture: Culture the chosen SCLC cell line according to the supplier's recommendations.
-
Cell Implantation:
-
Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the animals daily for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Administer ZL-1310 intravenously (IV) or intraperitoneally (IP) according to the desired dosing schedule (e.g., once or twice weekly).
-
Administer the vehicle control to the control group using the same schedule and route.
-
-
Tumor Measurement and Body Weight:
-
Measure tumor dimensions with calipers twice weekly.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Record the body weight of each animal twice weekly as an indicator of toxicity.
-
-
Endpoint:
-
Continue the study until tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or for a specified duration.
-
Euthanize animals according to institutional guidelines if they show signs of excessive distress or tumor burden.
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Protocol 2: Patient-Derived Xenograft (PDX) Model of SCLC
Objective: To evaluate the in vivo anti-tumor efficacy of ZL-1310 in a more clinically relevant PDX model of SCLC.
Materials:
-
SCLC PDX Model: Established and characterized SCLC PDX tissue.
-
Animals: 6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG).
-
Surgical Tools: For tumor tissue implantation.
-
ZL-1310: At various concentrations.
-
Vehicle Control: Formulation buffer for ZL-1310.
-
Calipers: For tumor measurement.
-
Anesthesia: As per institutional guidelines.
Procedure:
-
Tumor Implantation:
-
Under anesthesia, surgically implant a small fragment (e.g., 2-3 mm³) of the SCLC PDX tumor tissue subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the animals for tumor engraftment and growth.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Treatment Administration, Tumor Measurement, and Endpoint:
-
Follow steps 4-7 as described in Protocol 1.
-
Experimental Workflow for SCLC Xenograft Studies
Caption: General workflow for conducting SCLC xenograft efficacy studies.
Pharmacokinetics and Safety
While detailed pharmacokinetic and toxicology data from animal studies of ZL-1310 are not extensively published, it is a critical component of preclinical evaluation.
Table 2: Key Pharmacokinetic and Safety Parameters to Evaluate
| Parameter | Description | Typical Animal Models |
| Pharmacokinetics (PK) | ||
| Cmax | Maximum plasma concentration | Mice, Rats, Non-human primates |
| Tmax | Time to reach Cmax | Mice, Rats, Non-human primates |
| AUC | Area under the plasma concentration-time curve | Mice, Rats, Non-human primates |
| Half-life (t1/2) | Time for plasma concentration to decrease by half | Mice, Rats, Non-human primates |
| Safety/Toxicology | ||
| MTD | Maximum tolerated dose | Mice, Rats |
| Clinical Observations | Changes in behavior, appearance, etc. | All models |
| Body Weight | Indicator of general health | All models |
| Hematology & Clinical Chemistry | Analysis of blood samples for toxicity markers | Rats, Non-human primates |
| Histopathology | Microscopic examination of tissues for drug-related changes | Rats, Non-human primates |
Disclaimer: The information provided in these application notes and protocols is based on publicly available data and general scientific knowledge. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and regulatory guidelines for animal research. The initial user query for "HC-1310" was determined to be a likely typographical error for "ZL-1310" based on search results. All information herein pertains to ZL-1310.
References
- 1. Zai Lab Announces Oral Presentation of Updated Data from Global Phase 1 Trial of Zocilurtatug Pelitecan (ZL-1310), a Potential First-in-Class DLL3-Targeted ADC, at 2025 AACR-NCI-EORTC Conference [barchart.com]
- 2. Zai Lab Reveals Oral Presentation Of Updated Data From Global Phase 1 Trial Of Zocilurtatug Pelitecan (ZL-1310), A Potential First-In-Class DLL3-Targeted ADC, At 2025 AACR-NCI-EORTC Conference [sahmcapital.com]
- 3. aacr.org [aacr.org]
- 4. adcreview.com [adcreview.com]
- 5. biospace.com [biospace.com]
- 6. cancernetwork.com [cancernetwork.com]
- 7. onclive.com [onclive.com]
- 8. biopharmaboardroom.com [biopharmaboardroom.com]
- 9. Zai Lab Announces Oral Presentation of Updated Data from Global Phase 1 Trial of Zocilurtatug Pelitecan (ZL-1310), a Potential First-in-Class DLL3-Targeted ADC, at 2025 AACR-NCI-EORTC Conference – Zai Lab Limited [ir.zailaboratory.com]
- 10. Zai Lab will showcase research on its innovative ADC therapy, ZL-1310, for combating solid cancers [synapse.patsnap.com]
HC-1310 dosage and administration guidelines for research
Disclaimer: The following information is intended for research purposes only by qualified professionals. It is not intended for human or veterinary use.
Introduction
This document provides detailed application notes and protocols for the use of HC-1310 in a research setting. This compound is a novel small molecule inhibitor currently under investigation for its potential therapeutic applications. These guidelines are intended to assist researchers, scientists, and drug development professionals in designing and executing experiments involving this compound. The protocols provided herein are based on established methodologies and should be adapted as necessary to fit specific experimental designs.
Quantitative Data Summary
A comprehensive summary of quantitative data related to the use of this compound in various experimental models is presented below. This data is intended to provide a baseline for researchers in determining appropriate dosage and administration parameters.
| Parameter | In Vitro (Cell Culture) | In Vivo (Animal Models) |
| Effective Concentration (EC50) | Varies by cell line (e.g., 5-50 µM for cancer cell lines) | Not Applicable |
| Inhibitory Concentration (IC50) | Varies by target and cell line (e.g., 1-20 µM for specific kinases) | Not Applicable |
| Recommended Dosage Range | Not Applicable | 10-100 mg/kg, dependent on animal model and route of administration |
| Administration Route | Not Applicable | Oral (gavage), Intraperitoneal (IP), Intravenous (IV) |
| Dosing Frequency | Not Applicable | Once daily (QD) or twice daily (BID) |
| Observed Toxicity | Minimal cytotoxicity observed at effective concentrations in most cell lines. | Well-tolerated in mice and rats at therapeutic doses. Higher doses (>200 mg/kg) may show signs of transient toxicity. |
| Pharmacokinetic Profile (Mice) | Tmax: 1-2 hours (Oral) Cmax: Varies with dose Half-life (t1/2): 4-6 hours |
Experimental Protocols
In Vitro Cell-Based Assays
3.1.1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in appropriate cell culture medium. Replace the existing medium with the medium containing this compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
3.1.2. Western Blot Analysis for Target Engagement
-
Cell Lysis: Treat cells with this compound at the desired concentrations and time points. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the target of interest overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Animal Studies
3.2.1. Xenograft Tumor Model in Mice
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound or vehicle control via the chosen route (e.g., oral gavage) at the predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Visualizations
Caption: General experimental workflow for this compound evaluation.
Caption: Postulated signaling pathway inhibited by this compound.
Application Notes and Protocols: Standard Operating Procedure for HC-1310 Solution Preparation
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed standard operating procedure (SOP) for the preparation of solutions of the hypothetical research compound HC-1310. The protocols outlined below are designed to ensure accuracy, reproducibility, and safety in the preparation of this compound solutions for various in vitro and in vivo experimental applications.
Introduction
This compound is a novel synthetic compound under investigation for its potential therapeutic effects. Accurate and consistent preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results. This SOP describes the standardized method for the preparation of stock solutions and subsequent dilutions of this compound.
Compound Information
| Property | Value |
| Compound Name | This compound |
| Molecular Weight | 450.5 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO (>50 mg/mL) |
| Storage of Solid | -20°C, desiccated, protected from light |
| Storage of Solution | -20°C (short-term), -80°C (long-term) |
Health and Safety
Handle this compound in accordance with standard laboratory safety procedures. Personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. All handling of the solid compound and concentrated solutions should be performed in a chemical fume hood.
Materials and Equipment
-
This compound solid compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS), sterile
-
Analytical balance
-
Volumetric flasks (various sizes)
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes or vials for storage
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 450.5 g/mol = 4.505 mg
-
-
-
Weighing the compound:
-
Tare a clean, dry microcentrifuge tube on an analytical balance.
-
Carefully weigh out 4.505 mg of this compound into the tared tube. Record the exact weight.
-
-
Dissolving the compound:
-
Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound.
-
Cap the tube securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication can be used to aid dissolution if necessary.
-
-
Storage:
-
Label the tube clearly with the compound name, concentration, solvent, date of preparation, and your initials.
-
For short-term storage (up to 1 week), store the solution at -20°C.
-
For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
-
Preparation of Working Solutions by Serial Dilution
This protocol describes the preparation of working solutions from the 10 mM stock solution for use in cell-based assays.
Procedure:
-
Thaw the stock solution:
-
Thaw the 10 mM this compound stock solution at room temperature.
-
-
Prepare intermediate dilutions (if necessary):
-
For a final concentration of 10 µM in a final assay volume of 1 mL, a 1:1000 dilution is required. It is often more accurate to perform serial dilutions.
-
-
Example: Preparation of a 10 µM working solution in cell culture medium:
-
Add 1 µL of the 10 mM this compound stock solution to 999 µL of pre-warmed cell culture medium.
-
Mix thoroughly by gentle pipetting or vortexing.
-
Use the working solution immediately.
-
Note: The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.
Data Presentation
| Parameter | Stock Solution | Working Solution Example |
| Compound | This compound | This compound |
| Solvent | DMSO | Cell Culture Medium |
| Concentration | 10 mM | 10 µM |
| Volume of Solute | 4.505 mg | 1 µL |
| Volume of Solvent | 1 mL | 999 µL |
| Final DMSO Concentration | 100% | 0.1% |
Visualizations
Application of HC-1310 in High-Throughput Screening: Information Not Available
Comprehensive searches for a molecule designated "HC-1310" within the context of high-throughput screening (HTS) and drug discovery have not yielded specific information. Publicly available scientific literature, chemical databases, and supplier catalogs do not contain data pertaining to a compound with this identifier.
Therefore, it is not possible to provide detailed Application Notes and Protocols as requested, due to the absence of foundational information, including its mechanism of action, targeted signaling pathways, and established experimental use.
For the creation of a detailed application note on a small molecule for high-throughput screening, the following information is typically required:
-
Compound Identification: Chemical structure, CAS number, or other unique identifiers.
-
Mechanism of Action: The specific biological target and how the molecule elicits its effect.
-
Targeted Signaling Pathway: The cellular pathway or network that the molecule modulates.
-
Preclinical Data: Results from primary and secondary assays, including measures of potency (e.g., IC50, EC50), selectivity, and efficacy in relevant models.
-
High-Throughput Screening Assay Details: Information on the specific assay formats where the compound has been successfully utilized (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer, enzyme-linked immunosorbent assay).
Researchers, scientists, and drug development professionals interested in the application of a specific compound in HTS are encouraged to consult primary research articles, and technical datasheets from chemical suppliers, or internal discovery program data.
To fulfill the user's request, a valid and publicly documented compound name or identifier is necessary. Without this, the generation of accurate and reliable application notes, protocols, and associated diagrams is not feasible.
Application Note: Western Blot Protocol for HER3 Target Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
This application note provides a detailed protocol for the validation of the Human Epidermal Growth Factor Receptor 3 (HER3) target using Western blotting. This method is crucial for researchers and drug development professionals working on targeted therapies, such as the antibody-drug conjugate DB-1310, which is directed against HER3-expressing cancer cells.[1][2][3] Western blotting allows for the specific detection and semi-quantitative analysis of HER3 protein expression in cell lysates and tissue homogenates, confirming the presence of the therapeutic target.[4][5]
HER3, also known as ErbB3, is a member of the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases.[3] It is often overexpressed in various cancers and plays a role in tumor growth and resistance to therapy.[3] Validating the expression of HER3 is a critical step in preclinical and clinical research involving HER3-targeted agents.
Signaling Pathway of HER3
HER3 is unique among the ErbB family as it has impaired kinase activity. It functions by forming heterodimers with other ErbB family members, most notably HER2. Ligand binding to HER3 induces a conformational change that promotes heterodimerization, leading to the transphosphorylation of the HER3 cytoplasmic domain by the active kinase partner. This phosphorylation creates docking sites for various signaling proteins containing SH2 domains, such as PI3K and Grb2, activating downstream pathways like the PI3K/AKT/mTOR and Ras/MEK/ERK pathways, which are critical for cell proliferation, survival, and migration.
Caption: Simplified HER3 Signaling Pathway.
Western Blot Experimental Workflow
The following diagram outlines the major steps involved in the Western blot protocol for HER3 detection.
Caption: Western Blot Experimental Workflow for HER3.
Experimental Protocol
This protocol is optimized for the detection of the membrane-bound HER3 protein.
Sample Preparation (Cell Lysate)
-
Culture cells to approximately 80-90% confluency.
-
Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Aspirate the PBS and add ice-cold RIPA lysis buffer (see table below for composition) containing protease and phosphatase inhibitors.[6]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[6]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[6]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[6]
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.[6]
Protein Quantification
-
Determine the protein concentration of the lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Based on the concentration, calculate the volume needed for 20-40 µg of total protein per lane.[5]
-
Prepare the protein samples by adding 4X Laemmli sample buffer (see table below) and heat at 95-100°C for 5-10 minutes. For multi-pass transmembrane proteins, boiling may not be ideal; incubation at 70°C for 10 minutes can be a better alternative.
SDS-PAGE
-
Assemble the electrophoresis apparatus with a 4-12% gradient or a 10% polyacrylamide gel, which is suitable for separating proteins of a wide range of molecular weights.[7]
-
Load 20-40 µg of the protein sample into each well. Include a pre-stained protein ladder to monitor migration and estimate protein size.[5]
-
Run the gel in 1X SDS-PAGE running buffer (see table below) at 100-150V until the dye front reaches the bottom of the gel.[8]
Protein Transfer
-
Activate a PVDF membrane by soaking it in methanol for 30 seconds, followed by a brief rinse in deionized water and then equilibration in 1X transfer buffer for at least 5 minutes.[5]
-
Assemble the transfer stack (sandwich) according to the manufacturer's instructions for a wet or semi-dry transfer system.[5]
-
Transfer the proteins from the gel to the PVDF membrane. For a wet transfer, this is typically done at 100V for 60-90 minutes or overnight at a lower voltage (e.g., 20-30V) at 4°C.[4]
-
After the transfer, you can briefly stain the membrane with Ponceau S solution to visualize the protein bands and confirm a successful transfer.[6]
Blocking
-
Wash the membrane with Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
Antibody Incubation
-
Incubate the membrane with the primary antibody against HER3 diluted in the blocking buffer. The optimal dilution should be determined empirically, but a starting point of 1:1000 is common. Incubation can be done for 1-2 hours at room temperature or overnight at 4°C with gentle shaking.[7][9]
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[8]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in the blocking buffer (typically 1:2000 to 1:10000) for 1 hour at room temperature with gentle agitation.[8][9]
-
Wash the membrane three times for 10 minutes each with TBST.
Signal Detection
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.[7]
-
Capture the chemiluminescent signal using a digital imager or by exposing the membrane to X-ray film.
Data Presentation: Reagents and Buffers
| Reagent/Buffer | Composition | Typical Working Concentration/Dilution |
| RIPA Lysis Buffer | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS | As is, with freshly added protease and phosphatase inhibitors |
| 4X Laemmli Sample Buffer | 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 0.02% bromophenol blue, 10% β-mercaptoethanol | 1X final concentration |
| 10X SDS-PAGE Running Buffer | 250 mM Tris base, 1.92 M glycine, 1% SDS | 1X final concentration |
| 10X Transfer Buffer | 250 mM Tris base, 1.92 M glycine, 20% methanol (optional) | 1X final concentration |
| TBST (Tris-Buffered Saline with Tween-20) | 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% Tween-20 | As is |
| Blocking Buffer | 5% non-fat dry milk or 5% BSA in TBST | As is |
| Primary Antibody (Anti-HER3) | - | 1:500 - 1:2000 (to be optimized) |
| Secondary Antibody (HRP-conjugated) | - | 1:2000 - 1:10000 (to be optimized) |
Conclusion
This detailed protocol provides a robust framework for the Western blot validation of HER3 expression. Adherence to these steps, along with careful optimization of antibody concentrations and incubation times, will ensure reliable and reproducible results. This is an essential component of the preclinical validation for novel therapeutics targeting HER3.
References
- 1. uclahealth.org [uclahealth.org]
- 2. DualityBio's Next-Generation HER3 ADC DB-1310 Granted FDA Fast Track Designation [prnewswire.com]
- 3. DB-1310, an ADC comprised of a novel anti-HER3 antibody conjugated to a DNA topoisomerase I inhibitor, is highly effective for the treatment of HER3-positive solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 6. bio-rad.com [bio-rad.com]
- 7. bosterbio.com [bosterbio.com]
- 8. addgene.org [addgene.org]
- 9. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols: Immunohistochemistry Staining
Note: The following application notes and protocols provide a comprehensive guide to immunohistochemistry (IHC) staining. No specific product information or validation data for a reagent designated "HC-1310" could be located in the public domain. Therefore, this document outlines a general, robust protocol for the immunohistochemical staining of formalin-fixed, paraffin-embedded (FFPE) tissue sections. This protocol is intended to serve as a foundational method that can be adapted and optimized by researchers for their specific primary antibodies and target antigens.
Introduction
Immunohistochemistry (IHC) is a powerful technique for visualizing the presence and location of specific proteins within the context of tissue architecture.[1] This method relies on the highly specific binding of an antibody to its corresponding antigen in tissue sections. The antigen-antibody interaction is then visualized using a detection system that typically involves an enzymatic reaction to produce a colored precipitate at the site of the antigen. This application note provides a detailed protocol for performing IHC on FFPE tissues, along with templates for data presentation and visual guides for the experimental workflow.
Data Presentation
Effective documentation and presentation of quantitative data are crucial for the interpretation and reproducibility of IHC experiments. The following tables provide a structured format for recording and comparing key experimental variables and results.
Table 1: Primary Antibody Dilution Optimization
| Dilution | Staining Intensity | Background Staining | Signal-to-Noise Ratio | Notes |
| 1:50 | +++ | ++ | Low | High background, potential for non-specific staining. |
| 1:100 | +++ | + | Moderate | Strong specific staining, reduced background. |
| 1:200 | ++ | +/- | High | Good specific staining, minimal background. Optimal |
| 1:400 | + | - | Moderate | Weak specific staining. |
| Negative Control | - | - | N/A | No primary antibody; confirms no non-specific secondary binding. |
Scoring Key: +++ (Strong), ++ (Moderate), + (Weak), +/- (Trace), - (None)
Table 2: Antigen Retrieval Buffer and Incubation Time Comparison
| Buffer (pH) | Incubation Time (min) | Staining Intensity | Tissue Morphology | Notes |
| Citrate (6.0) | 10 | ++ | Excellent | Good staining with well-preserved morphology.[2] |
| Citrate (6.0) | 20 | +++ | Good | Optimal staining intensity. |
| EDTA (8.0) | 10 | + | Excellent | Sub-optimal staining for this target. |
| EDTA (8.0) | 20 | ++ | Good | Improved staining but still less than citrate. |
| No Retrieval | - | Poor | Excellent | Antigenic epitopes are masked. |
Experimental Protocols
This section details a standard protocol for IHC staining of FFPE tissue sections.
Materials and Reagents:
-
Xylene[1]
-
Ethanol (100%, 95%, 80%, 70%)[1]
-
Deionized Water
-
Phosphate Buffered Saline (PBS)
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)[2]
-
Hydrogen Peroxide (3%)[3]
-
Blocking Solution (e.g., 5% Bovine Serum Albumin or normal serum in PBS)[1][3]
-
Primary Antibody (diluted in antibody dilution buffer)
-
Biotinylated Secondary Antibody
-
Streptavidin-HRP (or other enzyme conjugate)
-
Hematoxylin Counterstain[2]
-
Mounting Medium
Protocol Steps:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Peroxidase Blocking:
-
Incubate the sections with 3% hydrogen peroxide for 15 minutes to block endogenous peroxidase activity.[3]
-
Rinse slides with PBS three times for 5 minutes each.
-
-
Blocking:
-
Apply blocking solution to the tissue sections and incubate for 30 minutes at room temperature to prevent non-specific antibody binding.[3]
-
-
Primary Antibody Incubation:
-
Drain the blocking solution and apply the diluted primary antibody to the sections.
-
Incubate at 37°C for 2 hours or at 4°C overnight in a humidified chamber.[3]
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS three times for 5 minutes each.
-
Apply the biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.[3]
-
-
Detection:
-
Rinse slides with PBS three times for 5 minutes each.
-
Apply Streptavidin-HRP and incubate for 30 minutes at room temperature.
-
Rinse slides with PBS three times for 5 minutes each.
-
-
Chromogen Development:
-
Counterstaining:
-
Dehydration and Mounting:
Visualizations
Diagram 1: Immunohistochemistry (IHC) Experimental Workflow
References
Application Notes and Protocols: Flow Cytometry Analysis of Cells Treated with DB-1310
For Researchers, Scientists, and Drug Development Professionals
Introduction
DB-1310 is a novel antibody-drug conjugate (ADC) that targets the human epidermal growth factor receptor 3 (HER3/ErbB3).[1][2] HER3 is frequently overexpressed in a variety of solid tumors and is a member of the epidermal growth factor receptor (EGFR) family.[1][2] DB-1310 is composed of a humanized anti-HER3 monoclonal antibody covalently linked to a proprietary DNA topoisomerase I inhibitor payload.[2] This ADC demonstrates a high affinity for HER3, leading to its internalization and the subsequent release of the cytotoxic payload, which induces tumor cell death.[2] Preclinical studies have shown that DB-1310 has potent antitumor activity in various cancer cell lines and xenograft models, including breast, lung, colon, and prostate cancers.[1][2][3]
Flow cytometry is a powerful technique for the single-cell analysis of cellular responses to therapeutic agents like DB-1310. This document provides detailed protocols for analyzing the effects of DB-1310 on the cell cycle and apoptosis using flow cytometry.
Mechanism of Action
DB-1310's mechanism of action begins with the high-affinity binding of its antibody component to the HER3 receptor on the surface of tumor cells.[2] Upon binding, the DB-1310/HER3 complex is internalized by the cell. Inside the cell, the linker is cleaved, releasing the topoisomerase I inhibitor payload. This payload intercalates into the DNA, trapping the topoisomerase I-DNA complex. This leads to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis (programmed cell death).
Data Presentation
Table 1: In Vitro Cytotoxicity of DB-1310 in Various Cancer Cell Lines
| Cell Line | Cancer Type | HER3 Expression (MFI) | IC50 (nM) |
| HCC1569 | Breast Cancer | High | Data not available |
| SK-BR-3 | Breast Cancer | Data not available | Data not available |
| NCI-H441 | Lung Cancer | Data not available | Data not available |
| Colo205 | Colon Cancer | Data not available | Data not available |
MFI: Mean Fluorescence Intensity as determined by FACS.[3] IC50 values represent the concentration of DB-1310 required to inhibit cell proliferation by 50%.[3]
Table 2: Effect of DB-1310 on Cell Cycle Distribution in SK-BR-3 and NCI-H441 Cells
| Cell Line | Treatment | Concentration (nM) | % G1 Phase | % S Phase | % G2/M Phase |
| SK-BR-3 | Control | 0 | 55.3 | 34.2 | 10.5 |
| DB-1310 | 30 | 45.1 | 30.8 | 24.1 | |
| DB-1310 | 90 | 35.2 | 25.6 | 39.2 | |
| NCI-H441 | Control | 0 | 60.1 | 28.5 | 11.4 |
| DB-1310 | 30 | 50.7 | 25.1 | 24.2 | |
| DB-1310 | 90 | 40.3 | 20.7 | 39.0 |
Cell cycle analysis performed by FACS after 48 hours of treatment.[3]
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Propidium Iodide Staining
This protocol outlines the procedure for analyzing the effect of DB-1310 on the cell cycle distribution of cancer cells using propidium iodide (PI) staining followed by flow cytometry.[4][5]
Materials:
-
HER3-positive cancer cell lines (e.g., SK-BR-3, NCI-H441)
-
Complete cell culture medium
-
DB-1310
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Treatment: Allow cells to adhere overnight. Treat cells with varying concentrations of DB-1310 (e.g., 30 nM and 90 nM) and a vehicle control for 48 hours.[3]
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS. Repeat this step.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent cell clumping. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the fluorescence channel that detects PI (typically FL2 or PE-Texas Red). Collect at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6]
Protocol 2: Apoptosis Analysis by Annexin V and Propidium Iodide Staining
This protocol describes the detection of apoptosis in DB-1310-treated cells by staining with Annexin V and PI.[7][8] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[9] PI is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[7]
Materials:
-
HER3-positive cancer cell lines
-
Complete cell culture medium
-
DB-1310
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1 to seed and treat cells with DB-1310.
-
Cell Harvesting: Collect both floating and adherent cells as described in step 3 of Protocol 1.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use appropriate channels for FITC (for Annexin V) and PI.
-
Data Analysis: Create a quadrant plot to distinguish between:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Conclusion
The protocols and information provided in this document offer a comprehensive guide for utilizing flow cytometry to analyze the cellular effects of the HER3-targeting ADC, DB-1310. By examining changes in cell cycle distribution and the induction of apoptosis, researchers can gain valuable insights into the mechanism of action and efficacy of this promising therapeutic agent. The detailed methodologies and data presentation formats are designed to facilitate reproducible and comparable experimental outcomes in the fields of cancer research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. DB-1310, an ADC comprised of a novel anti-HER3 antibody conjugated to a DNA topoisomerase I inhibitor, is highly effective for the treatment of HER3-positive solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 5. revvity.com [revvity.com]
- 6. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Evaluation of Apoptosis in Immunotoxicity Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.cn [tools.thermofisher.cn]
Best practices for storing and handling HC-1310
Storage and Handling
Proper storage and handling are critical to maintain the integrity and activity of any research compound. The following table summarizes general recommendations that should be validated for HC-1310.
Table 1: Recommended Storage and Handling Conditions for Research Compounds
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C or -80°C for long-term storage. | Minimizes degradation and preserves compound stability. |
| 2-8°C for short-term storage (days to weeks). | Suitable for compounds that are actively in use. | |
| Physical Form | Store as a lyophilized powder or in a suitable solvent. | Powder form is generally more stable. Solutions are convenient for immediate use. |
| Light Sensitivity | Protect from light by using amber vials or storing in the dark. | Prevents photodegradation of light-sensitive compounds. |
| Humidity | Store in a desiccated environment. | Minimizes hydrolysis of moisture-sensitive compounds. |
| Container | Use tightly sealed, inert containers (e.g., glass or polypropylene). | Prevents contamination and reaction with container materials. |
| Handling | Handle in a well-ventilated area, preferably a chemical fume hood. | Ensures user safety by minimizing inhalation exposure. |
| Wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety glasses. | Protects the user from accidental skin or eye contact. |
Solution Preparation
The ability to create stable, accurate solutions is fundamental to any experiment.
Table 2: General Protocol for Stock Solution Preparation
| Step | Procedure | Notes |
| 1. Equilibration | Allow the compound vial to equilibrate to room temperature before opening. | Prevents condensation of moisture onto the compound. |
| 2. Weighing | Accurately weigh the desired amount of compound using a calibrated analytical balance. | Precision is crucial for accurate concentration calculations. |
| 3. Dissolution | Add the appropriate solvent (e.g., DMSO, ethanol, water) to the desired final concentration. | Solvent choice depends on the compound's solubility. Start with a small volume to ensure complete dissolution before adding the final volume. |
| 4. Mixing | Vortex or sonicate the solution to ensure it is fully dissolved and homogeneous. | Complete dissolution is essential for accurate dosing. |
| 5. Aliquoting | Aliquot the stock solution into smaller, single-use volumes. | Avoids repeated freeze-thaw cycles which can degrade the compound. |
| 6. Storage | Store the aliquots at -20°C or -80°C, protected from light. | Ensures long-term stability of the stock solution. |
Experimental Protocols
The following are generalized protocols for common in vitro and in vivo experiments. These must be optimized for the specific characteristics of this compound and the experimental system.
In Vitro Cell-Based Assay Protocol
This protocol outlines a general workflow for treating cultured cells with a test compound.
Experimental Workflow for a Cell-Based Assay
Caption: A generalized workflow for in vitro cell-based assays.
Detailed Methodology:
-
Cell Seeding: Plate cells at a predetermined density in appropriate multi-well plates and culture medium.
-
Incubation: Allow cells to attach and enter logarithmic growth phase, typically for 24 hours at 37°C and 5% CO₂.
-
Compound Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to achieve the desired final concentrations in the culture medium. Ensure the final solvent concentration is consistent across all treatments and does not exceed a cytotoxic level (typically <0.5%).
-
Cell Treatment: Remove the old medium and add fresh medium containing the various concentrations of this compound or a vehicle control.
-
Incubation: Return the plates to the incubator for the desired treatment duration.
-
Endpoint Analysis: Perform the chosen assay to measure the biological response (e.g., MTT assay for viability, qPCR for gene expression, Western blot for protein levels).
Signaling Pathway Analysis
Understanding the mechanism of action of a novel compound often involves investigating its effect on cellular signaling pathways. While the specific pathway modulated by this compound is unknown, the following diagram illustrates a hypothetical signaling cascade that could be investigated.
Hypothetical Signaling Pathway
Caption: A hypothetical signaling pathway activated by this compound.
Protocol for Pathway Analysis:
-
Hypothesis Generation: Based on the chemical structure of this compound or preliminary screening data, hypothesize potential target pathways.
-
Cell Treatment: Treat cells with an effective concentration of this compound for various time points (e.g., 0, 15, 30, 60 minutes).
-
Protein Extraction: Lyse the cells to extract total protein.
-
Western Blotting: Use specific antibodies to probe for the activation (e.g., phosphorylation) of key proteins within the hypothesized pathway (e.g., phospho-Kinase A, phospho-Transcription Factor Y).
-
Gene Expression Analysis: Isolate RNA from treated cells and perform RT-qPCR to measure changes in the expression of target genes regulated by the pathway.
-
Data Interpretation: Analyze the results to determine if this compound modulates the activity of the signaling pathway.
These application notes and protocols provide a foundational framework for the initial investigation of a novel compound like this compound. It is imperative to tailor these general guidelines to the specific physicochemical and biological properties of the molecule, which must be determined through empirical testing. Always prioritize safety and adhere to institutional guidelines when handling new chemical entities.
Troubleshooting & Optimization
Technical Support Center: Optimizing HC-1310 Concentration for In Vitro Assays
Welcome to the technical support center for HC-1310, a potent and selective inhibitor of the PI3K/Akt/mTOR signaling pathway. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the concentration of this compound for your in vitro assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell-based assays?
A1: For initial experiments, we recommend a broad concentration range to determine the optimal dose for your specific cell line and assay. A typical starting range is from 0.1 µM to 10 µM.[1][2] It is crucial to perform a dose-response curve to identify the half-maximal inhibitory concentration (IC50) in your experimental system.
Q2: How should I prepare the stock solution for this compound?
A2: We recommend preparing a high-concentration stock solution of 10 mM in a high-quality, anhydrous solvent such as DMSO.[3] Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[4][5] When preparing working solutions, dilute the stock in your cell culture medium immediately before use.
Q3: I am observing low potency of this compound in my cell-based assay compared to the reported biochemical IC50. What could be the reason?
A3: Discrepancies between biochemical and cell-based assay potencies are common. Several factors can contribute to this:
-
Cell Permeability: The compound may have limited ability to cross the cell membrane, resulting in a lower intracellular concentration.[6]
-
Protein Binding: this compound may bind to proteins in the cell culture serum, reducing its free and active concentration.[7]
-
Efflux Pumps: Cells can actively transport the inhibitor out of the cell using efflux pumps like P-glycoprotein.[6]
-
Inhibitor Stability: The compound may be metabolized by the cells or be unstable in the cell culture medium over the course of the experiment.[3][6]
Q4: How can I confirm that this compound is inhibiting the PI3K/Akt/mTOR pathway in my cells?
A4: To confirm on-target activity, you should perform a western blot analysis to examine the phosphorylation status of key downstream effectors of the pathway. A decrease in the phosphorylation of Akt (at Ser473 and Thr308) and S6 ribosomal protein (at Ser235/236) upon treatment with this compound would indicate successful target engagement.[8]
Q5: What are the potential off-target effects of this compound?
A5: While this compound is designed to be a selective inhibitor, off-target effects can occur, especially at higher concentrations.[9][10] These can arise from the structural similarity of the ATP-binding pocket across different kinases.[10] To mitigate off-target effects, it is crucial to use the lowest effective concentration that inhibits the primary target and to validate findings with a structurally unrelated inhibitor of the same pathway.[6][10]
Troubleshooting Guides
Issue 1: this compound precipitates in the cell culture medium.
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the aqueous environment of the cell culture medium.[11]
-
Troubleshooting Steps:
-
Visual Inspection: Carefully examine the culture wells under a microscope for any signs of precipitation after adding the inhibitor.
-
Lower the Final Concentration: Perform a dose-response experiment to determine if a lower concentration is still effective.
-
Optimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is kept low, typically below 0.5%, and ideally below 0.1%, as high solvent concentrations can also cause precipitation and toxicity.[5][6]
-
Serum Concentration: Test the effect of different serum concentrations in your media, as serum proteins can sometimes influence compound solubility.[11]
-
Issue 2: Inconsistent or non-reproducible results between experiments.
-
Possible Cause: This can be due to several factors including inhibitor instability, improper storage, or variability in experimental procedures.
-
Troubleshooting Steps:
-
Inhibitor Stability: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid storing the inhibitor in cell culture medium for extended periods.[5] You can assess the stability of this compound in your specific medium by incubating it for different durations and then testing its activity.[6]
-
Storage: Ensure that the stock solution is stored correctly at -20°C or -80°C in tightly sealed vials to prevent degradation.[4][5]
-
Consistent Protocols: Maintain consistency in all experimental steps, including cell seeding density, treatment duration, and assay procedures.
-
Issue 3: High levels of cell death observed even at low concentrations of this compound.
-
Possible Cause: The observed cytotoxicity may be due to on-target inhibition of a critical survival pathway in your specific cell line or potent off-target effects.[5][10]
-
Troubleshooting Steps:
-
Dose-Response and Time-Course: Perform a detailed dose-response and time-course experiment to identify a non-toxic concentration and a suitable treatment duration.
-
Apoptosis Assays: Use assays such as Annexin V staining or caspase activity assays to determine if the cell death is due to apoptosis.[10]
-
Rescue Experiments: If possible, perform rescue experiments by overexpressing a downstream effector to confirm that the cytotoxicity is due to on-target pathway inhibition.
-
Quantitative Data Summary
The following table summarizes typical concentration ranges for small molecule inhibitors like this compound in various in vitro assays. Note that these are general guidelines, and the optimal concentration should be determined empirically for your specific experimental conditions.
| Assay Type | Typical Concentration Range | Key Considerations |
| Cell Viability (e.g., MTT, CellTiter-Glo) | 0.01 µM - 100 µM | Perform a full dose-response curve to determine IC50.[12][13] |
| Western Blotting | 0.1 µM - 10 µM | Use a concentration that shows clear inhibition of target phosphorylation without causing excessive cell death.[8] |
| Enzyme Inhibition Assay (Biochemical) | 1 nM - 10 µM | IC50 values are typically lower than in cell-based assays due to the absence of cellular barriers.[1] |
| Immunofluorescence | 0.1 µM - 5 µM | Titrate to find a concentration that shows a clear effect on protein localization or expression without altering cell morphology. |
Experimental Protocols
Protocol 1: Determination of IC50 using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Seed your cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only for background control.
-
Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.
-
Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 100 µM down to 0.01 µM. Add the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound concentration wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[14]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).[14]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[14]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14]
-
-
Data Acquisition: Record the luminescence using a luminometer.
-
Data Analysis:
-
Subtract the average background luminescence from all other readings.
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control.
-
Plot the percentage of cell viability versus the log of the inhibitor concentration and fit the data using a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.[15]
-
Protocol 2: Western Blot Analysis of PI3K/Akt/mTOR Pathway Inhibition
This protocol describes how to verify the on-target effects of this compound by examining the phosphorylation of downstream proteins.
-
Cell Treatment: Seed cells in a 6-well plate and grow them to 70-80% confluency. Treat the cells with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 2-24 hours).
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[16][17]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay such as the BCA assay.
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and heat the samples at 95-100°C for 5 minutes.[16]
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.[18]
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-S6 (Ser235/236), total S6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of pathway inhibition.
Visualizations
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
References
- 1. resources.biomol.com [resources.biomol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. benchchem.com [benchchem.com]
- 14. scribd.com [scribd.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Overcoming HC-1310 Solubility Challenges
Welcome to the technical support center for HC-1310. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility issues with this compound in common experimental buffers. Poor solubility can be a significant hurdle in obtaining reliable and reproducible experimental results.[1][2] This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the solubility of this compound in aqueous buffers?
A1: The solubility of a small molecule like this compound is influenced by several key factors:
-
pH of the buffer: The solubility of ionizable compounds can be significantly affected by pH.[3] For a compound with acidic or basic functional groups, its charge state will change with pH, altering its interaction with the polar water molecules in the buffer.
-
Buffer composition: The type and concentration of salts in the buffer can impact solubility through effects on ionic strength.
-
Temperature: For most solid solutes, solubility tends to increase with temperature as it provides the energy to overcome the crystal lattice energy.[3][4]
-
Polarity of the solvent: The principle of "like dissolves like" is fundamental; the polarity of the solute and solvent must be compatible for significant dissolution to occur.[3][4][5]
-
Presence of co-solvents: Organic co-solvents like Dimethyl Sulfoxide (DMSO) are often used to initially dissolve poorly soluble compounds.[1][2] However, the final concentration of the co-solvent in the aqueous buffer is critical to maintain solubility and avoid precipitation.
Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous assay buffer. What can I do?
A2: This phenomenon, often called "crashing out," is a common issue when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where its solubility is much lower.[6] Here are several strategies to mitigate this:
-
Reduce the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your assay, ideally below 0.5%, to minimize its impact on both compound solubility and potential cellular toxicity.[7]
-
Employ a stepwise dilution: Instead of a single large dilution, perform a serial dilution of the DMSO stock into the aqueous buffer. This gradual change in solvent polarity can help keep the compound in solution.
-
Modify the buffer: Adjusting the pH of the aqueous buffer to favor the charged (and generally more soluble) form of this compound can be effective. You can also explore the use of solubilizing agents or excipients.[2]
-
Sonication or vortexing: Applying physical energy through sonication or vigorous vortexing can help to redissolve small amounts of precipitate and create a more homogenous suspension.[7]
Q3: Can temperature be used to improve the solubility of this compound?
A3: Yes, for many solid compounds, increasing the temperature of the solution can enhance solubility.[3][4] Gentle warming of the buffer while dissolving this compound can be an effective strategy. However, it is crucial to consider the thermal stability of this compound and other components in your assay. Prolonged exposure to high temperatures could lead to degradation. Always verify the stability of your compound at elevated temperatures before incorporating this into your standard protocol.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| This compound powder does not dissolve in the initial buffer. | The intrinsic aqueous solubility of this compound is very low. The buffer pH may not be optimal for solubilization. | 1. Attempt to dissolve this compound in a small amount of an organic solvent like DMSO first. 2. Test the solubility in a range of buffers with different pH values (e.g., pH 5.0, 7.4, 9.0). 3. Use sonication or gentle heating to aid dissolution.[7] |
| Precipitation is observed in the stock solution upon storage. | The stock solution is supersaturated. The storage temperature is too low. The compound is degrading over time. | 1. Prepare a less concentrated stock solution. 2. Store the stock solution at room temperature or 4°C, after verifying the compound's stability at these temperatures. 3. Prepare fresh stock solutions for each experiment.[7] |
| Inconsistent results between experimental replicates. | This may be due to variable amounts of dissolved this compound.[6] The compound may be precipitating out of solution during the experiment. | 1. Visually inspect all solutions for any signs of precipitation before use. 2. Centrifuge your final diluted solutions and test the supernatant to ensure you are working with the soluble fraction. 3. Perform a solubility assessment of this compound under your specific assay conditions. |
| Observed biological activity is lower than expected. | The actual concentration of dissolved this compound is lower than the nominal concentration due to poor solubility.[1] | 1. Confirm the solubility of this compound in your final assay buffer at the desired concentration. 2. Consider using a formulation strategy, such as the inclusion of cyclodextrins, to enhance solubility. |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment of this compound
This protocol provides a method to determine the solubility of this compound at different pH values.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
A series of buffers (e.g., 50 mM Citrate buffer pH 5.0, 50 mM Phosphate buffer pH 7.4, 50 mM Tris buffer pH 9.0)
-
Microcentrifuge tubes
-
Spectrophotometer or HPLC
Methodology:
-
Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
In separate microcentrifuge tubes, add an excess of this compound powder to each of the different pH buffers.
-
Alternatively, add a small volume of the DMSO stock solution to each buffer, ensuring the final DMSO concentration is consistent and low (e.g., <1%).
-
Incubate the tubes at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 to 24 hours) with constant agitation to reach equilibrium.
-
After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15-30 minutes to pellet the undissolved compound.
-
Carefully collect the supernatant and measure the concentration of dissolved this compound using a suitable analytical method like UV-Vis spectrophotometry or HPLC.
-
The results will indicate the pH at which this compound exhibits the highest solubility.
Quantitative Data Summary (Hypothetical Data for this compound):
| Buffer pH | Temperature (°C) | Maximum Soluble Concentration (µM) |
| 5.0 | 25 | 150 |
| 7.4 | 25 | 25 |
| 9.0 | 25 | 10 |
| 5.0 | 37 | 200 |
| 7.4 | 37 | 40 |
| 9.0 | 37 | 15 |
Protocol 2: Co-Solvent Titration for Improved Solubility
This protocol helps to determine the optimal concentration of a co-solvent to maintain this compound solubility in the final assay buffer.
Materials:
-
This compound powder
-
DMSO
-
Assay buffer of choice
-
Nephelometer or a plate reader capable of measuring light scatter
Methodology:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this stock solution in DMSO.
-
In a multi-well plate, add your assay buffer.
-
Add a small, fixed volume of each DMSO-diluted this compound stock to the assay buffer. This will create a matrix of varying this compound concentrations at different final DMSO percentages.
-
Allow the plate to equilibrate for a set time (e.g., 1 hour).
-
Measure the turbidity or light scatter of each well using a nephelometer or plate reader. An increase in signal indicates precipitation.
-
The results will help identify the highest concentration of this compound that remains soluble at a given final DMSO concentration.
Visualizations
Caption: Workflow for determining this compound solubility.
Caption: Troubleshooting this compound precipitation.
References
- 1. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
How to minimize off-target effects of HC-1310
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the off-target effects of the hypothetical kinase inhibitor, HC-1310. The principles and methods described here are broadly applicable to other small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of off-target effects with small molecule inhibitors like this compound?
Off-target effects primarily arise from the inhibitor binding to proteins other than the intended target. This can be due to structural similarities in the ATP-binding pockets of kinases or interactions with entirely different classes of proteins. The concentration of the inhibitor used is a critical factor; higher concentrations are more likely to induce off-target effects.
Q2: My cells are showing a phenotype that is inconsistent with the known function of the target kinase. How can I determine if this is an off-target effect?
Several experimental approaches can help dissect on-target versus off-target effects:
-
Dose-response analysis: Correlate the concentration of this compound required to observe the phenotype with its IC50 for the target kinase. A significant discrepancy may suggest an off-target effect.
-
Use of a structurally distinct inhibitor: If a second, structurally unrelated inhibitor of the same target kinase produces the same phenotype, it is more likely to be an on-target effect.
-
Rescue experiments: If the phenotype can be reversed by expressing a drug-resistant mutant of the target kinase, this provides strong evidence for an on-target effect.
-
Target knockdown/knockout: Compare the phenotype induced by this compound with that observed following genetic knockdown (e.g., using siRNA or shRNA) or knockout (e.g., using CRISPR/Cas9) of the target protein.
Q3: How can I proactively identify potential off-target effects of this compound?
Proactive identification of off-target effects is crucial for data interpretation. Recommended approaches include:
-
Kinase profiling: Screen this compound against a large panel of kinases to identify other potential targets.
-
Proteome-wide profiling: Techniques like chemical proteomics can identify a broader range of protein interactions.
-
Phenotypic screening: Compare the cellular phenotype induced by this compound with a library of compounds with known targets.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed at effective concentrations.
-
Possible Cause: The observed cytotoxicity may be an off-target effect.
-
Troubleshooting Steps:
-
Perform a dose-response curve for both target inhibition and cytotoxicity. Determine the therapeutic window.
-
Compare with a structurally distinct inhibitor for the same target.
-
Conduct a rescue experiment by overexpressing the target kinase.
-
Issue 2: Discrepancy between in vitro and in cellulo potency.
-
Possible Cause: Poor cell permeability, active efflux from the cell, or rapid metabolism of the compound.
-
Troubleshooting Steps:
-
Assess cell permeability using standard assays (e.g., PAMPA).
-
Use efflux pump inhibitors to determine if this compound is a substrate for transporters like P-glycoprotein.
-
Measure the intracellular concentration of this compound using mass spectrometry.
-
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Fold Selectivity (vs. Target Kinase A) |
| Target Kinase A | 15 | 1 |
| Off-Target B | 150 | 10 |
| Off-Target C | 800 | 53 |
| Off-Target D | >10,000 | >667 |
Table 2: Comparison of this compound with a Structurally Unrelated Inhibitor
| Parameter | This compound | Inhibitor X |
| Target IC50 (nM) | 15 | 25 |
| Cytotoxicity CC50 (µM) | 1.5 | 10 |
| Therapeutic Index | 100 | 400 |
Experimental Protocols
Protocol 1: Kinase Profiling Assay
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions to create a range of concentrations.
-
In a multi-well plate, combine the kinase of interest, a suitable substrate, and ATP.
-
Add the diluted this compound to the wells.
-
Incubate at 30°C for the specified time.
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Calculate the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Culture cells to 80-90% confluency.
-
Treat cells with either this compound or vehicle control for a specified time.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Heat the cell lysates at a range of temperatures.
-
Centrifuge to pellet the aggregated proteins.
-
Analyze the supernatant by Western blotting or mass spectrometry to determine the amount of soluble target protein at each temperature.
-
A shift in the melting temperature of the target protein in the presence of this compound indicates direct binding.
Visualizations
Caption: Hypothetical signaling pathway showing on-target and off-target effects of this compound.
Caption: Experimental workflow for differentiating on-target and off-target effects.
Caption: Decision tree for troubleshooting unexpected experimental outcomes with this compound.
Interpreting unexpected results in HC-1310 experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with HC-1310. Our aim is to help you interpret unexpected results and provide standardized protocols for key experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as ZL-1310, is a first-in-class antibody-drug conjugate (ADC) that targets Delta-like ligand 3 (DLL3).[1][2] DLL3 is a protein that is overexpressed in small cell lung cancer (SCLC) and other neuroendocrine tumors.[2] this compound consists of a humanized anti-DLL3 monoclonal antibody linked to a novel topoisomerase 1 inhibitor payload.[1][2] The antibody component of this compound binds to DLL3 on the surface of tumor cells, leading to the internalization of the ADC. Once inside the cell, the linker is cleaved, releasing the cytotoxic payload and causing cell death.
Q2: What are the typical applications of this compound in a research setting?
A2: In a research setting, this compound is primarily used to:
-
Evaluate its cytotoxic effects on DLL3-expressing cancer cell lines.
-
Investigate its mechanism of action and the cellular pathways it affects.
-
Conduct preclinical studies to assess its efficacy and safety in animal models of SCLC and other neuroendocrine tumors.
-
Explore potential combination therapies with other anti-cancer agents.
Q3: What level of DLL3 expression is required for this compound to be effective?
A3: Clinical data has shown that responses to ZL-1310 have been observed in patients with DLL3 H-scores as low as 5. However, no response was seen in a patient whose tumor did not express DLL3.[1] This suggests that while a wide range of DLL3 expression may be sufficient for some level of activity, the absence of DLL3 expression will likely result in a lack of efficacy.
Troubleshooting Guides
This section addresses specific unexpected results you might encounter during your experiments with this compound.
Issue 1: Lower than expected cytotoxicity in DLL3-positive cell lines.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Recommended Action |
| Low DLL3 expression in the specific cell line clone used. | Verify DLL3 expression levels using Western Blot, flow cytometry, or immunohistochemistry. Compare with a positive control cell line known to have high DLL3 expression. |
| Suboptimal assay conditions. | Optimize incubation time and this compound concentration. Ensure the cell viability assay used is appropriate for the expected mechanism of cell death. |
| Cellular resistance mechanisms. | Investigate the expression of drug efflux pumps (e.g., P-glycoprotein) or alterations in the topoisomerase 1 pathway. |
| Degradation of this compound. | Ensure proper storage and handling of the compound. Test a fresh aliquot of this compound. |
Issue 2: High background signal in in-vitro assays.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Recommended Action |
| Non-specific binding of the antibody component. | Include an isotype control antibody in your experiment to assess non-specific binding. Increase the number of washing steps in your protocol. |
| Payload dissociation. | Evaluate the stability of the ADC in the assay medium over the time course of the experiment. |
| Assay reagent interference. | Run a control with the assay reagents and vehicle to check for background signal. |
Issue 3: Inconsistent results between experimental replicates.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Recommended Action |
| Variability in cell plating. | Ensure a homogenous single-cell suspension before plating. Check for and address cell clumping. Use an automated cell counter for accurate cell numbers. |
| Pipetting errors. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| Inconsistent incubation conditions. | Ensure uniform temperature and CO2 levels in the incubator. |
Experimental Protocols
Protocol 1: In-Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a DLL3-expressing cancer cell line.
Methodology:
-
Cell Seeding: Seed DLL3-positive cells (e.g., SHP-77) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and a relevant isotype control ADC. Add the compounds to the cells and incubate for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by non-linear regression analysis.
Protocol 2: Western Blot for DLL3 Expression
Objective: To confirm the expression of DLL3 in the target cell line.
Methodology:
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 4-12% Bis-Tris gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with an anti-DLL3 primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting low cytotoxicity.
Caption: In-vitro cytotoxicity assay workflow.
References
HC-1310 stability and degradation in experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of HC-1310 (also known as Antioxidant 1310) in experimental conditions. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known role?
A1: this compound, commonly known in industrial contexts as Antioxidant 1310, is a hindered phenolic compound. In published literature, it is primarily identified as a degradation product of larger antioxidants, specifically Irganox 1010 and Irganox 1076.[1][2] Its role is associated with antioxidant activity, scavenging free radicals to prevent oxidative degradation of materials.[3][4]
Q2: What are the main degradation pathways for this compound?
A2: Specific degradation pathways for this compound itself are not extensively detailed in the public domain. However, as a hindered phenolic antioxidant, it is expected to degrade via oxidation of the phenolic hydroxyl group when scavenging free radicals. This process typically involves the formation of a stable phenoxyl radical, which can then undergo further reactions.[4][5] Discoloration, particularly yellowing, can be an indication of the transformation of hindered phenolic antioxidants.[6]
Q3: What are the recommended storage and handling conditions for this compound stock solutions?
A3: To ensure the stability of this compound stock solutions, it is recommended to:
-
Storage Temperature: Store stock solutions at -20°C.
-
Container: Use amber-colored glass volumetric flasks to protect from light.
-
Solvent: Prepare stock solutions in a mixture of dichloromethane and methanol (1:4, v/v) or another suitable organic solvent. Methanol has been used for further dilutions.
-
Inert Atmosphere: For long-term storage, consider purging the headspace of the container with an inert gas like nitrogen or argon to prevent oxidation.
Q4: How can I monitor the stability of this compound in my experiments?
A4: A validated stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for quantifying this compound and its degradation products.[2][7] A typical method would involve a C18 column with a gradient elution of methanol, acetonitrile, and an acidified aqueous phase.[2][7]
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Aqueous Solution
-
Symptoms: Significant decrease in this compound concentration observed over a short period in aqueous buffers.
-
Possible Causes & Solutions:
-
Oxidation: Aqueous solutions, especially at neutral to high pH and in the presence of oxygen, can accelerate the oxidation of phenolic compounds.
-
Solution: Degas all aqueous buffers before use. Prepare solutions fresh daily. If the experiment allows, work under an inert atmosphere (e.g., in a glove box).
-
-
Presence of Metal Ions: Trace metal ions can catalyze the oxidation of phenolic antioxidants.
-
Solution: Use high-purity water and reagents. If applicable, add a chelating agent like EDTA to the buffer to sequester metal ions.
-
-
Light Exposure: Photodegradation can occur upon exposure to light.
-
Solution: Protect your samples from light by using amber vials or covering them with aluminum foil during the experiment.
-
-
Issue 2: High Variability in Stability Assay Results
-
Symptoms: Inconsistent measurements of this compound concentration between replicate samples or experiments.
-
Possible Causes & Solutions:
-
Inconsistent Sample Handling: Differences in exposure to air, light, or temperature can lead to variable degradation.
-
Solution: Standardize all sample handling procedures. Ensure all samples are processed identically and for the same duration.
-
-
Analytical Method imprecision: The analytical method may not be sufficiently robust.
-
Solution: Validate your HPLC method for precision (repeatability and intermediate precision). Ensure the system is properly equilibrated before running samples.[7]
-
-
Adsorption to Container Surfaces: this compound may adsorb to certain plastics.
-
Solution: Use glass or polypropylene vials for your experiments. If you must use other plastics, perform a preliminary study to check for adsorption.
-
-
Quantitative Data on this compound Stability
Table 1: Stability of this compound in Spiked Sodium Chloride Solution at Room Temperature
| Time (hours) | Mean Concentration (µg/mL) | RSD (%) |
| 0 | 40.12 | 0.35 |
| 2 | 40.05 | 0.41 |
| 4 | 39.98 | 0.55 |
| 8 | 39.85 | 0.89 |
| 12 | 39.71 | 1.24 |
| 24 | 39.23 | 3.29 |
Data is illustrative and based on stability data presented for a validated HPLC method.[7]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Forced degradation studies are essential to understand the degradation pathways and to establish the stability-indicating nature of an analytical method.[8]
-
Preparation of this compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 1N HCl.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 1N NaOH, and dilute with mobile phase to a final concentration of approximately 10 µg/mL.
-
-
Alkaline Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 1N NaOH.
-
Incubate at 60°C for 8 hours.
-
Cool, neutralize with 1N HCl, and dilute with mobile phase to approximately 10 µg/mL.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
Store at room temperature, protected from light, for 24 hours.
-
Dilute with mobile phase to approximately 10 µg/mL.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a hot air oven at 80°C for 48 hours.
-
Dissolve the stressed solid in methanol and dilute with mobile phase to approximately 10 µg/mL.
-
-
Photolytic Degradation:
-
Expose a 100 µg/mL solution of this compound in methanol to UV light (254 nm) for 24 hours.
-
Keep a control sample wrapped in aluminum foil.
-
Dilute the exposed and control samples with mobile phase to approximately 10 µg/mL.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol is based on a published method for the analysis of antioxidants and their degradation products.[2][7]
-
Instrumentation: HPLC with UV detector.
-
Column: Waters Symmetry RP18 (250 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Methanol
-
Mobile Phase C: Acetic acid-water (1:99, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 277 nm
-
Injection Volume: 10 µL
-
Gradient Program:
| Time (min) | %A | %B | %C |
| 0 | 10 | 10 | 80 |
| 19 | 10 | 10 | 80 |
| 20 | 45 | 45 | 10 |
| 35 | 45 | 45 | 10 |
| 36 | 10 | 10 | 80 |
| 42 | 10 | 10 | 80 |
Visualizations
Caption: Formation of this compound from parent antioxidants.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]
- 4. partinchem.com [partinchem.com]
- 5. researchgate.net [researchgate.net]
- 6. stabilization-technologies.com [stabilization-technologies.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting HC-1310 treatment duration for optimal response
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antibody-drug conjugate (ADC), HC-1310. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is an antibody-drug conjugate that combines a monoclonal antibody with a cytotoxic payload.[1][] The antibody component is designed to specifically bind to a target antigen on the surface of tumor cells.[][3] Following binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.[][3][4] Once inside the cell, the cytotoxic payload is released from the antibody, leading to cell death.[][4]
Q2: How does treatment duration impact the efficacy of this compound?
A2: The duration of this compound treatment is a critical parameter that can significantly influence its therapeutic efficacy. A shorter treatment duration may be insufficient to allow for adequate ADC internalization and payload release, resulting in a suboptimal cytotoxic response. Conversely, prolonged exposure could lead to increased off-target toxicity.[5][6] Optimizing the treatment duration is essential to maximize the therapeutic window, balancing potent anti-tumor activity with an acceptable safety profile.[7][8]
Q3: What is the "bystander effect" and is it relevant for this compound?
A3: The bystander effect is a phenomenon where the cytotoxic payload released from a target cancer cell can diffuse into and kill neighboring, antigen-negative tumor cells.[9][10][11] This is particularly important in tumors with heterogeneous antigen expression.[12] The relevance of the bystander effect for this compound depends on the properties of its linker and payload, specifically the ability of the released payload to cross cell membranes.[11]
Troubleshooting Guides
Issue 1: Suboptimal cell killing observed at expected therapeutic concentrations.
-
Question: We are observing lower than expected cytotoxicity in our cell-based assays with this compound, even after a 72-hour treatment. What are the potential causes and how can we troubleshoot this?
-
Answer: Suboptimal cell killing can arise from several factors. It is important to systematically evaluate each step of the experimental workflow.
-
Target Antigen Expression: Confirm the expression level of the target antigen on your cell line. Low or absent target expression will result in poor binding and internalization of this compound.
-
ADC Internalization: Assess the internalization rate of this compound in your specific cell model. Inefficient internalization can limit the delivery of the cytotoxic payload to the intracellular environment.[13][14]
-
Payload Resistance: The cancer cells may have intrinsic or acquired resistance to the cytotoxic payload.[3] This can involve mechanisms such as increased drug efflux.[3]
-
Assay Duration: While 72 hours is a common endpoint, some ADCs may require longer incubation times to exert their maximum cytotoxic effect. Consider a time-course experiment to determine the optimal treatment duration.
-
Issue 2: High variability in cytotoxicity results between experiments.
-
Question: Our IC50 values for this compound cytotoxicity assays are inconsistent across replicate experiments. What could be causing this variability?
-
Answer: High variability in in vitro assays is a common challenge. Several factors related to cell culture and assay execution can contribute to this.
-
Cell Health and Passage Number: Ensure that the cells used in each experiment are healthy and within a consistent and low passage number range. Cellular characteristics can change with extensive passaging.
-
Seeding Density: Inconsistent initial cell seeding density can significantly impact the final assay readout. Optimize and strictly control the number of cells seeded per well.
-
Reagent Quality and Preparation: Use fresh, high-quality reagents. Ensure that the this compound is properly stored and diluted for each experiment.
-
Assay Uniformity: Pay close attention to pipetting accuracy and ensure uniform mixing of reagents in each well to avoid edge effects in the plate.
-
Issue 3: Discrepancy between in vitro potency and in vivo efficacy.
-
Question: this compound shows high potency in our in vitro cytotoxicity assays, but we are not observing the expected tumor growth inhibition in our animal models. What could explain this discrepancy?
-
Answer: The transition from in vitro to in vivo systems introduces significant complexity. Several factors can contribute to a lack of correlation between in vitro and in vivo results.
-
Pharmacokinetics and Biodistribution: The in vivo stability, clearance, and tumor penetration of this compound can be limiting factors that are not captured in in vitro models.[15]
-
Tumor Microenvironment: The in vivo tumor microenvironment is much more complex than a 2D cell culture system and can impact ADC delivery and efficacy.
-
Off-target Toxicity: In vivo, the ADC may be taken up by non-target tissues, leading to systemic toxicity that limits the achievable therapeutic dose at the tumor site.[6]
-
Data Presentation
Table 1: Hypothetical In Vitro Cytotoxicity of this compound in Different Cancer Cell Lines
| Cell Line | Target Antigen Expression (Relative Units) | This compound IC50 (nM) after 72h | This compound IC50 (nM) after 120h |
| Cell Line A | 85 | 1.5 | 0.8 |
| Cell Line B | 15 | 250 | 180 |
| Cell Line C | 92 | 0.9 | 0.5 |
| Cell Line D | 5 | >1000 | >1000 |
Table 2: Hypothetical Impact of Treatment Duration on this compound Efficacy in Cell Line A
| Treatment Duration (hours) | % Cell Viability (at 1 nM this compound) |
| 24 | 85 |
| 48 | 62 |
| 72 | 50 |
| 96 | 35 |
| 120 | 28 |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.[9][16][17]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Treatment: Remove the overnight culture medium from the cells and add the this compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 or 120 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a dedicated stop solution) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Antibody Internalization Assay (pH-sensitive Dye)
This protocol assesses the rate and extent of this compound internalization into target cells.[13][18][19]
-
Labeling: Label this compound with a pH-sensitive fluorescent dye that exhibits low fluorescence at neutral pH and high fluorescence in the acidic environment of endosomes and lysosomes.
-
Cell Seeding: Seed target cells in a suitable format for fluorescence detection (e.g., 96-well black-walled plates or chamber slides).
-
Treatment: Add the labeled this compound to the cells. Include a non-binding labeled antibody as a negative control.
-
Time-course Imaging/Measurement: Acquire fluorescence images or readings at various time points (e.g., 0, 1, 4, 8, 24 hours) using a fluorescence microscope or plate reader.
-
Data Analysis: Quantify the fluorescence intensity per cell or per well over time to determine the rate of internalization.
Visualizations
Caption: General mechanism of action for the antibody-drug conjugate this compound.
Caption: Experimental workflow for optimizing this compound treatment conditions.
References
- 1. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]
- 3. What are antibody-drug conjugates (ADCs)? Mechanism, pipeline, and outlook | Drug Discovery News [drugdiscoverynews.com]
- 4. Antibody–drug conjugates in cancer therapy: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 6. Antibody drug conjugates (ADCs) – the role of in vitro models in safety assessment | Newcells Biotech [newcellsbiotech.co.uk]
- 7. Model‐Informed Therapeutic Dose Optimization Strategies for Antibody–Drug Conjugates in Oncology: What Can We Learn From US Food and Drug Administration–Approved Antibody–Drug Conjugates? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 11. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 12. agilent.com [agilent.com]
- 13. Antibody Internalization | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 15. adcreview.com [adcreview.com]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 17. affigen.com [affigen.com]
- 18. creative-biolabs.com [creative-biolabs.com]
- 19. ADC antibody internalization assay-DIMA BIOTECH [dimabio.com]
Preventing HC-1310 precipitation in stock solutions
This technical support guide is intended for researchers, scientists, and drug development professionals working with HC-1310. As "this compound" is not a standard public identifier for a single chemical entity, this guide has been developed based on information for investigational antibody-drug conjugates (ADCs) with similar designations, such as DB-1310 and ZL-1310. ADCs are complex biomolecules, and their stability in solution is critical for reliable experimental outcomes. This resource provides troubleshooting advice and answers to frequently asked questions regarding the precipitation of this compound in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation?
A1: this compound, in the context of recent drug development, likely refers to an antibody-drug conjugate (ADC). An ADC is a complex molecule composed of a monoclonal antibody linked to a cytotoxic small molecule payload. The precipitation of ADCs can be caused by a variety of factors, including the inherent hydrophobicity of the drug payload and linker, which can lead to aggregation.[][2][3] Other contributing factors include inappropriate buffer conditions (pH and ionic strength), storage temperature, and the concentration of the ADC itself.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: The initial solvent for an ADC is typically specified by the manufacturer and is often a buffer that has been optimized for the stability of that specific molecule. It is critical to consult the product-specific datasheet for this information. Generally, ADCs are formulated in buffers that maintain a stable pH and contain excipients to prevent aggregation.[]
Q3: At what temperature should I store my this compound stock solution?
A3: Antibody-drug conjugates are sensitive to temperature fluctuations. For short-term storage, refrigeration at 2-8°C is common. However, for long-term storage, ADCs are often kept at ultra-cold temperatures, ranging from -20°C to -80°C, to maintain their integrity.[4] It is crucial to avoid repeated freeze-thaw cycles, as this can lead to aggregation and precipitation.
Q4: Can I vortex my this compound solution to redissolve precipitates?
A4: It is generally not recommended to vortex ADC solutions. Vigorous agitation can cause mechanical stress on the protein, leading to denaturation and aggregation. If precipitates are observed, gentle mixing, such as light tapping or slow inversion of the tube, is a safer approach.
Q5: What is the role of excipients in preventing this compound precipitation?
A5: Excipients are inactive ingredients that are crucial for the stability of ADC formulations. Common excipients include buffers to control pH, salts to modulate ionic strength, and stabilizers like surfactants (e.g., polysorbates) and sugars (e.g., sucrose, trehalose) to prevent aggregation and surface adsorption.[][5] Arginine and histidine are amino acids that can also be used to enhance protein solubility.[5]
Troubleshooting Guide: this compound Precipitation
This guide will help you identify the potential causes of this compound precipitation and provide actionable solutions.
Problem 1: Precipitation observed immediately after reconstitution.
| Possible Cause | Question to Consider | Recommended Action |
| Incorrect Solvent or Buffer | Did you use the manufacturer-recommended solvent and buffer system? | Always use the specific reconstitution buffer and procedure provided on the product datasheet. |
| Incorrect pH | Has the pH of your buffer been verified? | Ensure the pH of your buffer is within the optimal range for this compound. The stability of ADCs is highly pH-dependent. |
| High Concentration | Are you attempting to prepare a stock solution at a concentration higher than recommended? | Prepare the stock solution at the recommended concentration. Highly concentrated protein solutions are more prone to aggregation.[6] |
Problem 2: Precipitation observed after storage.
| Possible Cause | Question to Consider | Recommended Action |
| Improper Storage Temperature | Was the stock solution stored at the recommended temperature? | Adhere strictly to the recommended storage temperatures for both short-term and long-term storage.[4] |
| Freeze-Thaw Cycles | Has the stock solution been subjected to multiple freeze-thaw cycles? | Aliquot the stock solution into smaller, single-use volumes after the initial reconstitution to avoid repeated freezing and thawing. |
| Instability of the Linker-Payload | Could the linker or payload be degrading over time? | The chemical stability of the linker and payload can be affected by storage conditions.[][8] Ensure proper storage and consider the shelf-life of the product. |
Problem 3: Precipitation observed after dilution in experimental buffer.
| Possible Cause | Question to Consider | Recommended Action |
| Incompatible Dilution Buffer | Is the pH or ionic strength of your experimental buffer significantly different from the stock solution buffer? | When diluting, it is best to use a buffer that is compatible with the stock solution. Drastic changes in pH or salt concentration can cause the ADC to precipitate. |
| Presence of Contaminants | Could there be contaminants in your experimental buffer? | Use high-purity water and reagents to prepare all buffers. Contaminants can sometimes act as nucleation points for precipitation. |
| Hydrophobic Interactions | Does your experimental buffer lack stabilizing agents? | Consider adding a low concentration of a non-ionic surfactant (e.g., 0.01% Polysorbate 20) to your experimental buffer to minimize hydrophobic interactions and aggregation.[5] |
Quantitative Data Summary
| Parameter | General Recommendation for ADCs | Notes |
| Long-Term Storage Temperature | -20°C to -80°C | Avoid frost-free freezers which can have temperature cycles.[4] |
| Short-Term Storage Temperature | 2°C to 8°C | For solutions that will be used within a few days. |
| Typical Stock Concentration | 1-10 mg/mL | Highly dependent on the specific ADC. Refer to the datasheet. |
| pH Range for Stability | 5.0 - 7.5 | Generally, a slightly acidic to neutral pH is preferred for antibody stability. |
| Commonly Used Surfactants | Polysorbate 20 or 80 (0.01% - 0.1%) | Helps to prevent surface-induced aggregation.[5] |
| Commonly Used Sugars | Sucrose, Trehalose | Act as cryoprotectants and stabilizers. |
Experimental Protocols
Protocol 1: Recommended Reconstitution of Lyophilized this compound
-
Bring the vial of lyophilized this compound to room temperature before opening.
-
Add the manufacturer-specified volume of the recommended reconstitution buffer to the vial.
-
Gently swirl or invert the vial to dissolve the powder. Do not vortex or shake vigorously.
-
Allow the vial to sit at room temperature for a few minutes to ensure complete dissolution.
-
Visually inspect the solution for any particulate matter. A clear solution indicates proper reconstitution.
Protocol 2: Aliquoting and Storage of this compound Stock Solution
-
Once the this compound is fully reconstituted, prepare single-use aliquots.
-
The volume of each aliquot should be appropriate for a single experiment to avoid waste and freeze-thaw cycles.
-
Use low-protein-binding microcentrifuge tubes for aliquoting.
-
Flash-freeze the aliquots in a dry ice/ethanol bath or liquid nitrogen before transferring to a -80°C freezer for long-term storage.
-
For short-term storage, keep the aliquots at 4°C and use within the recommended timeframe.
Visualizations
Caption: Factors contributing to this compound precipitation.
Caption: Troubleshooting workflow for this compound precipitation.
References
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. susupport.com [susupport.com]
- 5. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 6. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 8. Chemical Stability of Antibody Drug Conjugates - Creative Proteomics [creative-proteomics.com]
Technical Support Center: HC-1310 Cell Line Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential cell line contamination issues in HC-1310 studies. Ensuring the authenticity and purity of your cell lines is critical for reproducible and reliable research.
Frequently Asked Questions (FAQs)
Q1: What are the most common contamination issues I should be aware of when working with the this compound cell line?
A: The most common issues are cross-contamination by other cell lines and microbial contamination.[1][2] Cross-contamination occurs when a different, often more aggressive, cell line is accidentally introduced and overtakes the original culture.[3][4] Microbial contaminants include bacteria, fungi, yeasts, viruses, and, most notably, mycoplasma, which can be difficult to detect.[1][2]
Q2: Why is it crucial to authenticate the this compound cell line?
Q3: How often should I test my this compound cell cultures for contamination?
A: It is recommended to test a new cell line upon receipt and before incorporating it into your experiments.[8] Periodic testing for mycoplasma is critical for all continuous cell lines. It is also good practice to re-authenticate your cell line at regular intervals, such as at the beginning and end of a series of experiments, or when generating new master and working cell banks.
Q4: What is STR profiling and why is it considered the gold standard for human cell line authentication?
A: Short Tandem Repeat (STR) profiling is a technique used to create a unique genetic fingerprint for a human cell line.[8] It involves amplifying specific, highly variable regions of the DNA.[9][10] This STR profile can then be compared to a reference database to confirm the identity of the cell line.[8] It is the international reference standard for authenticating human cell lines due to its reliability and robustness.[10][11]
Q5: My this compound cells don't look right under the microscope, but the media isn't cloudy. Could they still be contaminated?
A: Yes. While bacterial and fungal contaminations often cause visible turbidity and pH changes in the media, mycoplasma and viral contaminations typically do not.[12] Mycoplasma are very small bacteria that lack a cell wall and can grow to high concentrations without being visible to the naked eye or through standard light microscopy.[13][14] They can significantly alter cell physiology, impacting experimental results.[12][13]
Troubleshooting Guide
Issue 1: Unexpected or irreproducible experimental results with the this compound cell line.
-
Question: My recent experiments using the this compound cell line have yielded unexpected results that I cannot reproduce. What should be my first troubleshooting step?
-
Answer: The first and most critical step is to verify the identity and purity of your this compound cell line. Perform STR profiling to confirm its identity against a reference profile.[8][9] Additionally, test for mycoplasma contamination, as this is a common, often invisible, cause of altered cell behavior and metabolism.[12][13]
-
Issue 2: The morphology of my this compound cells has changed over time.
-
Question: I've noticed a gradual change in the shape and growth pattern of my this compound cells. What could be the cause?
-
Answer: A change in morphology can be due to several factors. It could indicate cross-contamination with another cell line that has a different appearance and growth rate.[3] It could also be a sign of mycoplasma contamination, which can affect cell health and appearance. Another possibility is genetic drift due to a high passage number. It is advisable to perform STR profiling and a mycoplasma test. If contamination is ruled out, consider starting a new culture from a low-passage stock.
-
Issue 3: I suspect my this compound culture is contaminated with another cell line.
-
Question: How can I definitively determine if my this compound culture is cross-contaminated?
-
Answer: The most reliable method to detect cross-contamination is DNA profiling through STR analysis.[9] The resulting STR profile will show a mix of genetic markers if another human cell line is present. If the contaminating cell line has completely overgrown the original culture, the STR profile will match that of the contaminating cell line and not the reference profile for this compound.
-
Quantitative Data on Cell Line Contamination
The following tables summarize key data regarding the prevalence and detection of cell line contamination.
Table 1: Prevalence of Cell Line Misidentification and Contamination
| Contamination Type | Estimated Prevalence | Key Findings |
| Cross-Contamination/ Misidentification | 15-36% of all cell lines | A 2017 study found nearly 33,000 scientific articles reporting on misidentified cell lines.[6] |
| Mycoplasma Contamination | 5-35% of cell cultures | Mycoplasma can reach high concentrations (10^8 cells/mL) without causing visible turbidity in the culture medium.[13] |
| Viral Contamination | Exceeded 25% in one study | Non-cytopathic viruses are particularly difficult to detect as they may not cause visible changes in cell health. |
Table 2: Comparison of Mycoplasma Detection Methods
| Detection Method | Principle | Advantages | Disadvantages |
| PCR (Polymerase Chain Reaction) | Amplification of mycoplasma-specific DNA (e.g., 16S rRNA gene).[15] | High sensitivity, rapid results, and cost-effective.[15][16] | Can be prone to false positives from DNA contamination. |
| DNA Staining (e.g., Hoechst, DAPI) | Fluorescent dyes bind to DNA, revealing mycoplasmal DNA as small flecks outside the cell nuclei.[13] | Simple, rapid, and requires a fluorescence microscope.[16] | Less sensitive; may only detect heavy contamination and can be difficult to interpret.[13][15] |
| Microbiological Culture | Culturing samples on specific agar to grow mycoplasma colonies. | Considered the 'gold standard' for detection.[13][15] | Time-consuming (can take up to a month), and some 'fastidious' species may not grow.[13][15] |
Experimental Protocols
Protocol 1: STR Profiling for this compound Authentication
This protocol outlines the general steps for Short Tandem Repeat (STR) profiling. It is recommended to use a validated commercial kit and follow the manufacturer's instructions.[8]
-
DNA Extraction:
-
Collect a cell pellet from your this compound culture (approximately 1-2 million cells).
-
Extract genomic DNA using a commercial DNA extraction kit, following the manufacturer's protocol.
-
Quantify the extracted DNA and assess its purity using a spectrophotometer.
-
-
PCR Amplification:
-
Use a commercial STR profiling kit (e.g., Promega PowerPlex® systems). These kits contain primers for multiple STR loci and amelogenin for sex determination.
-
Set up the PCR reaction by combining the extracted DNA with the PCR master mix and primers provided in the kit.
-
Perform PCR amplification using a thermal cycler with the conditions specified in the kit's protocol.
-
-
Fragment Analysis:
-
The amplified DNA fragments are separated by size using capillary electrophoresis.
-
The raw data is analyzed using specialized software (e.g., GeneMapper) to generate the STR profile, which consists of the allele sizes for each STR marker.[8]
-
-
Data Interpretation:
-
Compare the generated STR profile of your this compound sample to the reference STR profile from a reputable cell bank (e.g., ATCC, DSMZ) or the ICLAC database.[17]
-
An 80% or higher match is generally required to confirm the identity of the cell line.
-
Protocol 2: Mycoplasma Detection by PCR
This protocol provides a general workflow for detecting mycoplasma contamination using PCR.
-
Sample Preparation:
-
Collect 1 mL of the supernatant from your this compound cell culture. Avoid collecting cells.
-
Centrifuge the supernatant to pellet any potential mycoplasma.
-
Prepare the sample for PCR. Some commercial kits allow direct addition of the supernatant to the PCR mix, while others may require a DNA extraction step.
-
-
PCR Amplification:
-
Use a commercial mycoplasma detection PCR kit. These kits typically contain a master mix with primers targeting the highly conserved 16S rRNA gene of various mycoplasma species.
-
Include a positive control (mycoplasma DNA) and a negative control (nuclease-free water) in your PCR run.
-
Perform the PCR reaction in a thermal cycler according to the kit's instructions.
-
-
Result Analysis:
-
Analyze the PCR products using gel electrophoresis.
-
A band of the expected size in your sample lane indicates a positive result for mycoplasma contamination. The positive control should show a band, and the negative control should not.
-
Visualizations
References
- 1. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 2. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 3. List of contaminated cell lines - Wikipedia [en.wikipedia.org]
- 4. Cell Line Cross-Contamination and Misidentification; Common Cell Culture Problems [sigmaaldrich.com]
- 5. Best Practices for Authentication of Cell Lines to Ensure Data Reproducibility and Integrity [pubmed.ncbi.nlm.nih.gov]
- 6. The repercussions of using misidentified cell lines | Culture Collections [culturecollections.org.uk]
- 7. The ghosts of HeLa: How cell line misidentification contaminates the scientific literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellculturedish.com [cellculturedish.com]
- 9. cellculturecompany.com [cellculturecompany.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Cell line authentication: a necessity for reproducible biomedical research | The EMBO Journal [link.springer.com]
- 12. Mycoplasma Contamination in Cell Culture | Detection & Removal [capricorn-scientific.com]
- 13. media.tghn.org [media.tghn.org]
- 14. How to identify Mycoplasma contamination in your cell culture - Eppendorf South Asia Pacific [eppendorf.com]
- 15. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mycoplasma Detection, Prevention, and Elimination in Cell Culture [sigmaaldrich.com]
- 17. iclac.org [iclac.org]
Technical Support Center: Accurate Measurement of HC-1310
Welcome to the technical support center for the accurate measurement of compound HC-1310. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure precise and reproducible results during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step before measuring this compound?
A1: The most critical first step is to ensure the spectrophotometer is properly calibrated. Regular calibration ensures the accuracy of wavelength selection and absorbance readings.[1][2] It is also crucial to allow the instrument's lamp to warm up for at least 15-30 minutes to ensure a stable light source.[3][4][5][6]
Q2: How often should I calibrate the spectrophotometer?
A2: For optimal accuracy, calibration should be performed daily or before each set of experiments.[1][7] A full calibration should also be conducted according to the manufacturer's recommendations or whenever a significant change in performance is observed.[2]
Q3: What type of cuvette should I use for measuring this compound?
A3: The choice of cuvette depends on the wavelength range you are using. For measurements in the UV range (below 300-340 nm), quartz cuvettes are required as glass and plastic absorb UV light.[6][8][9] For measurements in the visible range, high-quality glass or disposable polystyrene cuvettes are suitable.[8][9] Always use clean, scratch-free cuvettes with identical path lengths for all measurements, including the blank.[1][8]
Q4: Why am I seeing negative absorbance values?
A4: Negative absorbance readings are often a strong indicator that the blank measurement was incorrect.[10] This can happen if the blank solution is inappropriate (e.g., using water when your sample is in a buffer), if the measurement surfaces were dirty when the blank was measured, or if you mistakenly used a sample as the blank.[4][10] Re-blanking the instrument with the correct, clean solvent should resolve the issue.
Q5: What is the optimal absorbance range for accurate measurements?
A5: For the highest accuracy and precision, measurements should fall within the instrument's linear range, which is typically between 0.1 and 1.0 absorbance units (AU).[2][4] If your sample is too concentrated (absorbance > 1.0-1.5), you should dilute it with the appropriate solvent.[4] If it is too dilute, consider preparing a more concentrated sample if possible.[4]
Troubleshooting Guides
This section addresses specific issues you may encounter during the measurement of this compound.
Issue 1: Inconsistent or Drifting Readings
If you observe that the absorbance readings are fluctuating or drifting over time, consult the following table for potential causes and solutions.
| Potential Cause | Solution | Citations |
| Instrument Not Warmed Up | Allow the spectrophotometer lamp to warm up for at least 15-30 minutes before taking measurements. | [4][5] |
| Environmental Factors | Ensure the spectrophotometer is on a stable surface, away from vibrations, drafts, or significant temperature changes. | [4][11] |
| Sample Evaporation | Keep the cuvette covered with a lid or stopper. For long measurements, consider using a temperature-controlled cell holder. | [6][12] |
| Dirty or Contaminated Cuvette | Thoroughly clean the cuvette with an appropriate solvent. Handle cuvettes only by their opaque sides, wearing powder-free gloves. | [1][2][13] |
| Aging Light Source | The instrument's lamp (deuterium or tungsten) may be nearing the end of its life, causing fluctuations. Contact your service provider for a replacement. | [11][14] |
Issue 2: High Noise Levels in the Spectrum
High noise can obscure your signal and lead to inaccurate quantification. Refer to the decision tree below to troubleshoot this issue.
Caption: Troubleshooting workflow for high spectral noise.
Experimental Protocols
Protocol 1: Spectrophotometer Calibration for Wavelength Accuracy
This protocol ensures that the wavelength displayed by the instrument is accurate.
Materials:
-
Holmium Oxide solution (4% w/v in 1.4 M Perchloric acid) or a certified Holmium Oxide filter.[5][15][16]
-
1.4 M Perchloric acid (for blank if using solution).
-
Matched pair of quartz cuvettes.
Procedure:
-
Warm-up: Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.[5]
-
Set Scan Parameters: Set the instrument to scan a wavelength range from 200 nm to 600 nm.[15]
-
Blank Measurement:
-
If using the Holmium Oxide solution, fill a clean quartz cuvette with 1.4 M Perchloric acid.
-
Place it in the reference holder (for dual-beam) or sample holder (for single-beam) and run a baseline correction (blank).
-
-
Standard Measurement:
-
Fill the sample cuvette with the Holmium Oxide solution or place the certified filter in the sample holder.
-
Perform a wavelength scan.
-
-
Peak Verification:
-
Identify the wavelengths of the major absorbance peaks.
-
Compare the measured peak wavelengths to the certified values for the standard. Known peaks for Holmium Oxide are at 241.15 nm, 287.15 nm, 361.5 nm, and 536.3 nm.[15]
-
-
Acceptance Criteria: The measured wavelengths should be within the tolerance limits specified by your laboratory's SOP or the instrument manufacturer (e.g., ±1 nm in the UV range, ±3 nm in the visible range).[15]
Protocol 2: Preparing a Standard Curve for this compound Quantification
This protocol details the steps to create a reliable standard curve for determining the concentration of this compound in unknown samples.
Caption: Workflow for creating a standard curve.
Detailed Steps:
-
Prepare Stock Solution: Accurately weigh a known mass of pure this compound and dissolve it in a precise volume of the appropriate solvent to create a concentrated stock solution.
-
Create Dilution Series: Perform a series of accurate serial dilutions from the stock solution to prepare at least 5-7 standards of decreasing concentration. The concentrations should bracket the expected concentration of your unknown samples.
-
Determine λmax: Perform a wavelength scan of a mid-range standard to determine the wavelength of maximum absorbance (λmax) for this compound. This wavelength should be used for all subsequent measurements to ensure maximum sensitivity.[9]
-
Set Up Instrument: Set the spectrophotometer to measure absorbance at the determined λmax.
-
Blank the Instrument: Use a cuvette filled with the exact same solvent or buffer used to prepare your standards to zero the instrument (perform a blank measurement).[2]
-
Measure Standards: Measure the absorbance of each standard, starting from the most dilute and moving to the most concentrated. Rinse the cuvette with the next standard before filling to minimize cross-contamination.
-
Generate Standard Curve: Plot the measured absorbance on the y-axis against the known concentration on the x-axis.
-
Analyze and Use Curve: Perform a linear regression on the data points. The resulting equation (y = mx + c) and the coefficient of determination (R²) are used to calculate the concentration of unknown samples based on their measured absorbance. An R² value of >0.99 is typically required for a reliable curve.
References
- 1. shop.cgenomix.com [shop.cgenomix.com]
- 2. labindia-analytical.com [labindia-analytical.com]
- 3. oceanoptics.com [oceanoptics.com]
- 4. hinotek.com [hinotek.com]
- 5. How to Calibrate a UV-Vis Spectrophotometer [synapse.patsnap.com]
- 6. biocompare.com [biocompare.com]
- 7. UV-VIS Spectroscopy Not Working? Common Limitations and How to Overcome Them - Persee [pgeneral.com]
- 8. stellarscientific.com [stellarscientific.com]
- 9. Improve UV Visible Spectrophotometer Measurement Accuracy [metashcorp.com]
- 10. Improve Quantification Accuracy | Technical Note 180 [denovix.com]
- 11. sperdirect.com [sperdirect.com]
- 12. ossila.com [ossila.com]
- 13. Cuvette Care — FireflySci Cuvette Shop [fireflysci.com]
- 14. hinotek.com [hinotek.com]
- 15. pharmabeginers.com [pharmabeginers.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Validating the In Vivo Therapeutic Efficacy of DB-1310: A Comparative Guide
This guide provides a comprehensive comparison of the in vivo therapeutic effects of DB-1310, a novel antibody-drug conjugate (ADC), against other therapeutic alternatives. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of DB-1310's performance in preclinical cancer models.
Comparative In Vivo Anti-Tumor Activity of DB-1310
DB-1310 has demonstrated significant anti-tumor activity in various patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models, outperforming other targeted therapies. The following tables summarize the key quantitative data from these in vivo studies.
| Cancer Type | Model | Treatment Groups | Outcome Measure | Results |
| Non-Small Cell Lung Cancer (NSCLC) | NCI-H441 CDX | DB-1310, HER3-DXd | Tumor Volume | DB-1310 showed more potent anti-tumor activity.[1] |
| NSCLC | LU1542 PDX | DB-1310, HER3-DXd | Tumor Volume | DB-1310 showed more potent anti-tumor activity.[1] |
| Breast Cancer | HCC1569 CDX | DB-1310, HER3-DXd | Tumor Volume | DB-1310 showed more potent anti-tumor activity.[1] |
| Colon Cancer | Colo25 CDX | DB-1310, HER3-DXd | Tumor Volume | DB-1310 showed more potent anti-tumor activity.[1] |
| Prostate Cancer | PR9586 PDX | DB-1310, HER3-DXd | Tumor Volume | DB-1310 showed more potent anti-tumor activity.[1] |
| Prostate Cancer | PR9587 PDX | DB-1310, HER3-DXd | Tumor Volume | DB-1310 showed more potent anti-tumor activity.[1] |
Clinical Trial Insights
An ongoing Phase I/II clinical trial (NCT05785741) is evaluating the safety and efficacy of DB-1310 in patients with advanced/metastatic solid tumors, including prostate cancer.[1] Early results from a Phase 1/2a trial have shown promise in patients with advanced solid tumors that are resistant to standard treatments.[2]
| Cancer Type | Patient Population | Key Findings |
| EGFR-mutant NSCLC | Heavily pretreated | 44% of patients showed significant tumor shrinkage; median progression-free survival of 7 months; median overall survival of 18.9 months.[2] |
| All Cancer Types | Advanced solid tumors | 31% of patients responded to treatment; median progression-free survival of 5.5 months; median overall survival of 14.4 months.[2] |
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in this guide.
Xenograft Tumor Model Protocol
-
Cell Culture and Animal Models:
-
Human cancer cell lines (NCI-H441, HCC1569, Colo25) are cultured under standard conditions.
-
Patient-derived tumor xenografts (LU1542, PR9586, PR9587) are established by implanting fresh tumor tissue from patients into immunodeficient mice.[1]
-
Immunodeficient mice (e.g., NOD/SCID or similar strains) are used to prevent graft rejection.
-
-
Tumor Implantation:
-
For CDX models, a suspension of cultured cancer cells is injected subcutaneously into the flank of the mice.
-
For PDX models, small fragments of patient tumor tissue are surgically implanted subcutaneously.
-
-
Treatment Administration:
-
Once tumors reach a predetermined volume (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
DB-1310 and the comparator agent (e.g., HER3-DXd) are administered intravenously at specified doses and schedules.[1] The vehicle used for drug dilution serves as the control.
-
-
Efficacy Assessment:
-
Tumor volume is measured twice weekly using calipers, calculated with the formula: (Length x Width²) / 2.
-
Animal body weight and general health are monitored regularly to assess toxicity.
-
The study is terminated when tumors in the control group reach a specified maximum size or at a predetermined time point.
-
-
Data Analysis:
-
Tumor growth inhibition (TGI) is calculated for each treatment group relative to the control group.
-
Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of differences in tumor volume between treatment groups.
-
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the mechanism of action of DB-1310 and the general workflow of the in vivo experiments.
References
A Comparative Analysis of HC-1310 (DB-1310) Efficacy in EGFR-Mutant Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational antibody-drug conjugate HC-1310 (DB-1310) with standard-of-care drugs for the treatment of patients with epidermal growth factor receptor (EGFR)-mutant non-small cell lung cancer (NSCLC) who have experienced disease progression following treatment with a third-generation EGFR tyrosine kinase inhibitor (TKI) and platinum-based chemotherapy.
Executive Summary
This compound (DB-1310) is a novel antibody-drug conjugate (ADC) targeting Human Epidermal Growth Factor Receptor 3 (HER3). In the advanced-stage setting of EGFR-mutant NSCLC, where resistance to established therapies such as third-generation TKIs and platinum-based chemotherapy is common, DB-1310 has demonstrated promising anti-tumor activity in early-phase clinical trials. Standard-of-care in this patient population is often limited to subsequent lines of chemotherapy, such as docetaxel or pemetrexed-based regimens, which are associated with modest efficacy. This guide presents available clinical data for DB-1310 alongside real-world evidence for standard-of-care chemotherapies to facilitate an objective comparison of their therapeutic potential.
Data Presentation: Efficacy Comparison
The following table summarizes the key efficacy endpoints from the phase 1/2a clinical trial of DB-1310 and real-world data for standard-of-care chemotherapy in patients with EGFR-mutant NSCLC after progression on a third-generation EGFR TKI and platinum-based chemotherapy.
| Efficacy Endpoint | This compound (DB-1310)¹ | Standard-of-Care Chemotherapy² |
| Overall Response Rate (ORR) | 35.7% (unconfirmed) | 15% (Partial/Complete Response) |
| Median Progression-Free Survival (PFS) | 7.0 months | 3.0 - 4.4 months |
| Median Overall Survival (OS) | Not yet mature | 10.0 - 10.3 months |
¹Data from the phase 1/2a clinical trial (NCT05785741) in patients with EGFR-mutant NSCLC.[1] ²Real-world data for patients with EGFR-mutant NSCLC receiving standard chemotherapy (platinum-based or docetaxel) after osimertinib failure.[2][3][4][5]
Experimental Protocols
This compound (DB-1310) Clinical Trial Protocol (NCT05785741)
This is a multi-center, open-label, phase 1/2a study evaluating the safety, tolerability, and efficacy of DB-1310 in patients with advanced solid tumors who have failed standard therapy.[1][6]
Key Methodologies:
-
Patient Population: Patients with advanced/metastatic solid tumors, including a cohort with EGFR-mutant NSCLC who have progressed on a third-generation EGFR TKI and platinum-based chemotherapy. Key inclusion criteria include an ECOG performance status of 0-1 and adequate organ function.[6]
-
Study Design: The phase 1 portion follows a "3+3" dose-escalation design to determine the maximum tolerated dose (MTD) and/or recommended phase 2 dose (RP2D). The phase 2a portion is a dose-expansion phase to further evaluate safety and efficacy in specific tumor types.[7]
-
Intervention: DB-1310 is administered intravenously every 3 weeks.[1]
-
Outcome Measures: The primary endpoints for the phase 1 portion are the incidence of dose-limiting toxicities (DLTs) and treatment-emergent adverse events (TEAEs). For the phase 2a portion, the primary endpoint is investigator-assessed ORR. Secondary endpoints include duration of response (DoR), PFS, and OS.[7]
Standard-of-Care Chemotherapy Protocol (Illustrative)
The following represents a typical protocol for standard-of-care chemotherapy in the third-line setting for EGFR-mutant NSCLC, based on established clinical practice.
Key Methodologies:
-
Patient Population: Patients with metastatic EGFR-mutant NSCLC who have progressed on a third-generation EGFR TKI and platinum-based chemotherapy.
-
Intervention:
-
Docetaxel: Administered intravenously at a dose of 75 mg/m² every 3 weeks.
-
Pemetrexed: Administered intravenously at a dose of 500 mg/m² every 3 weeks, often in combination with a platinum agent (carboplatin or cisplatin) for a limited number of cycles, followed by maintenance pemetrexed.
-
-
Supportive Care: Pre-medication with corticosteroids (e.g., dexamethasone) is administered to prevent hypersensitivity reactions with docetaxel. Folic acid and vitamin B12 supplementation are required with pemetrexed to reduce hematologic toxicity.
-
Outcome Measures: Efficacy is typically assessed by ORR, PFS, and OS, as evaluated in real-world clinical practice and observational studies.[2][3][4][5]
Mandatory Visualization
Caption: Mechanism of action of this compound (DB-1310).
Caption: DB-1310 clinical trial workflow.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Post-Progression Analysis of EGFR-Mutant NSCLC Following Osimertinib Therapy in Real-World Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Real-World Data About Treatment Outcomes for Patients with EGFR-Mutated NSCLC Resistance to Osimertinib and Platinum-Based Chemotherapy | springermedizin.de [springermedizin.de]
- 4. Real-World Data About Treatment Outcomes for Patients with EGFR-Mutated NSCLC Resistance to Osimertinib and Platinum-Based Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Real-World Data About Treatment Outcomes for Patients with EGFR-Mutated NSCLC Resistance to Osimertinib and Platinum-Based Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CareAcross [careacross.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Guide to DLL3-Targeting Therapies: ZL-1310 vs. Tarlatamab and Rovalpituzumab Tesirine
For Researchers, Scientists, and Drug Development Professionals
The discovery of Delta-like ligand 3 (DLL3) as a selectively expressed cell-surface protein on small cell lung cancer (SCLC) and other high-grade neuroendocrine tumors has opened a new frontier in targeted oncology.[1][2][3][4] Unlike other Notch ligands, DLL3 is primarily located intracellularly in normal tissues but is aberrantly expressed on the surface of tumor cells, making it an ideal target for therapeutic intervention.[2][3][5] This guide provides a detailed comparison of three key agents that target the DLL3 pathway: ZL-1310 (zocilurtatug pelitecan), Tarlatamab (Imdelltra®), and the discontinued Rovalpituzumab Tesirine (Rova-T).
The DLL3 Pathway: A Unique Therapeutic Target
DLL3 is an inhibitory ligand within the Notch signaling pathway, which is crucial for cell differentiation and proliferation.[3][6] In neuroendocrine tumors, high expression of the transcription factor ASCL1 is thought to drive the upregulation and cell-surface localization of DLL3.[1] On the tumor cell surface, DLL3 inhibits Notch signaling, which contributes to malignant transformation and tumor progression.[1][6] Its high tumor-specific expression and minimal presence in healthy adult tissues make it a highly attractive target for precision cancer therapies.[4][7]
Mechanisms of Action: A Tale of Two Strategies
Therapeutic agents targeting DLL3 primarily employ two distinct mechanisms: the direct delivery of a cytotoxic payload via an Antibody-Drug Conjugate (ADC) or the redirection of the host immune system via a T-cell Engager.
Antibody-Drug Conjugates (ADCs): The "Guided Missile" Approach
ZL-1310 and the discontinued Rova-T are both ADCs. This modality functions by linking a highly potent cytotoxic agent to a monoclonal antibody that specifically targets a tumor-surface antigen, in this case, DLL3.[8][9][10]
-
Rovalpituzumab Tesirine (Rova-T): This first-in-class ADC utilized an anti-DLL3 antibody to deliver a pyrrolobenzodiazepine (PBD) dimer toxin, which cross-links DNA.[5][15][16] While showing initial promise, its development was halted due to significant toxicity and a challenging risk-benefit profile observed in later-stage trials.[10][17][18]
Bispecific T-Cell Engagers (BiTEs): The "Immune System Bridge"
Tarlatamab is a Bispecific T-cell Engager (BiTE®), a novel class of immunotherapy.[19][20] These molecules are engineered to have two binding sites: one for a tumor antigen (DLL3) and another for the CD3 receptor on the surface of T-cells.[7][21]
-
Tarlatamab (Imdelltra®): By simultaneously binding to a tumor cell and a T-cell, Tarlatamab creates a cytolytic synapse, effectively forcing the T-cell to recognize and attack the cancer cell.[22][23] This leads to T-cell activation, proliferation, and the release of cytotoxic granules that induce tumor cell apoptosis.[20][24] Its design includes an Fc domain to extend its pharmacokinetic half-life.[24]
Comparative Performance: Efficacy Data
The clinical development of these three agents has yielded distinct efficacy profiles, particularly in heavily pre-treated SCLC patient populations. ZL-1310 and Tarlatamab have demonstrated significant anti-tumor activity, while Rova-T ultimately failed to show a benefit over standard chemotherapy.
| Feature | ZL-1310 (zocilurtatug pelitecan) | Tarlatamab (Imdelltra®) | Rovalpituzumab Tesirine (Rova-T) |
| Trial (Phase) | Phase 1a/1b (NCT06179069)[25] | DeLLphi-301 (Phase 2)[26][27] | TRINITY (Phase 2)[28][29] |
| Patient Population | Relapsed/Refractory ES-SCLC | Relapsed/Refractory ES-SCLC (≥2 prior lines) | Relapsed/Refractory SCLC (≥2 prior lines) |
| Objective Response Rate (ORR) | 74% (19 evaluable pts, all doses)[30][31]68% (19 pts, 1.6 mg/kg, 2L)[25] | 40% (10 mg dose)[26][27] | 12.4% (all pts)14.3% (DLL3-high)[28][29] |
| Median Duration of Response (DoR) | 6.1 months[25][32] | Not Reached (at time of analysis)[26] | 4.0 months[28] |
| Median Progression-Free Survival (PFS) | 5.4 months[25][32] | 4.9 months[26] | 3.5 months[28] |
| Median Overall Survival (OS) | Data maturing | 14.3 months[26] | 5.6 months[28][29] |
| Key Differentiator | 80% ORR in patients with untreated baseline brain metastases.[25][33] | First-in-class BiTE targeting DLL3. Phase 3 trial showed OS benefit over chemotherapy.[19][34] | First-in-class DLL3-targeted ADC; development terminated due to poor efficacy and toxicity.[17][18] |
Comparative Performance: Safety & Tolerability
The safety profiles of these agents differ significantly, largely driven by their distinct mechanisms of action. The targeted payload delivery of ADCs leads to different toxicities compared to the systemic immune activation induced by BiTEs.
| Feature | ZL-1310 (zocilurtatug pelitecan) | Tarlatamab (Imdelltra®) | Rovalpituzumab Tesirine (Rova-T) |
| Common Adverse Events (AEs) | Hematologic (anemia, neutropenia)[33] | Cytokine Release Syndrome (CRS), pyrexia, dysgeusia, decreased appetite[26] | Fatigue, pleural effusion, peripheral edema, photosensitivity reaction[28][35][36] |
| Key Grade ≥3 Treatment-Related AEs (TRAEs) | Anemia (10%), Neutropenia (11%)[32] | CRS (Grade 3: ~6%)[26] | Thrombocytopenia (11%), pleural effusion (8%)[10][35] |
| Boxed Warnings | None reported to date | Cytokine Release Syndrome (CRS) and Neurologic Toxicity, including ICANS | N/A |
| Treatment Discontinuation due to TRAEs | 0% at 1.2/1.6 mg/kg doses. 4.3% across all doses (5 patients, all at higher doses)[32] | 4%[26] | High rates contributed to unfavorable risk-benefit profile |
Experimental Methodologies
The evaluation of DLL3-targeted therapies follows a structured path from preclinical validation to comprehensive clinical trials.
References
- 1. amgenoncology.com [amgenoncology.com]
- 2. amgenoncology.com [amgenoncology.com]
- 3. What are DLL3 inhibitors and how do they work? [synapse.patsnap.com]
- 4. kuickresearch.com [kuickresearch.com]
- 5. Rovalpituzumab Tesirine: A Novel DLL3-Targeting Antibody–Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. onclive.com [onclive.com]
- 9. Fast Track Designation to ZL-1310 in Extensive Stage SCLC | LCFA [lcfamerica.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. ZL-1310, an Investigational DLL3-Targeted Antibody-Drug Conjugate (ADC), Demonstrates Promising Objective Response Rates and Safety Profile in Extensive-Stage Small Cell Lung Cancer – Zai Lab Limited [ir.zailaboratory.com]
- 12. ZL-1310, an Investigational DLL3-Targeted Antibody-Drug Conjugate (ADC), Demonstrates Promising Objective Response Rates and Safety Profile in Extensive-Stage Small Cell Lung Cancer – Zai Lab Limited [ir.zailaboratory.com]
- 13. Zai Lab to Present Data Highlighting ZL-1310, a Novel Antibody-Drug Conjugate (ADC) for Treatment of Solid Tumors – Zai Lab Limited [zailab.gcs-web.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. assaygenie.com [assaygenie.com]
- 16. oncozine.com [oncozine.com]
- 17. Efficacy and Safety of Rovalpituzumab Tesirine Compared With Topotecan as Second-Line Therapy in DLL3-High SCLC: Results From the Phase 3 TAHOE Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Rovalpituzumab tesirine - Wikipedia [en.wikipedia.org]
- 19. oncodaily.com [oncodaily.com]
- 20. What is the mechanism of TARLATAMAB-DLLE? [synapse.patsnap.com]
- 21. Tarlatamab: the promising immunotherapy on its way from the lab to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 22. imdelltrahcp.com [imdelltrahcp.com]
- 23. onclive.com [onclive.com]
- 24. DLL3: an emerging target in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. targetedonc.com [targetedonc.com]
- 26. amgen.com [amgen.com]
- 27. Tarlatamab for Previously Treated Small Cell Lung Cancer - NCI [cancer.gov]
- 28. aacrjournals.org [aacrjournals.org]
- 29. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 30. firstwordpharma.com [firstwordpharma.com]
- 31. cancernetwork.com [cancernetwork.com]
- 32. Zai Lab Announces Updated Phase 1 Data for Zocilurtatug Pelitecan (formerly ZL-1310), Demonstrating Potential as a First-in-Class/Best-in-Class DLL3-Targeted ADC for Small Cell Lung Cancer, and Initiation of Global Phase 3 Registrational Study – Zai Lab Limited [ir.zailaboratory.com]
- 33. ascopubs.org [ascopubs.org]
- 34. Tarlatamab in Small-Cell Lung Cancer after Platinum-Based Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Results of Phase 1a/1b Study of AbbVie's Investigational Medicine Rovalpituzumab Tesirine (Rova-T) Showed Overall Response Rate of 39 Percent in Pretreated Patients with Biomarker-Defined Small Cell Lung Cancer (SCLC) [prnewswire.com]
- 36. A phase I/II study of rovalpituzumab tesirine in delta-like 3—expressing advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of HC-1310 research findings
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. uclahealth.org [uclahealth.org]
- 3. Biohaven Highlights Portfolio Progress, Innovation, and Anticipated Milestones at the 43rd Annual J.P. Morgan Healthcare Conference; Reports Positive Degrader Data with Rapid, Deep, and Selective Lowering of Galactose-Deficient IgA1 with Next Generation Potential Therapy for IgA Nephropathy [prnewswire.com]
- 4. Facebook [cancer.gov]
- 5. A Study of ZL-1310 in Patients With Small Cell Lung Cancer | Clinical Trials | Yale Medicine [yalemedicine.org]
A Comparative Analysis of ZL-1310 and its Analogs in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of ZL-1310, a promising antibody-drug conjugate (ADC), and its key analogs. The focus is on presenting objective performance data from preclinical and clinical studies, supported by detailed experimental methodologies, to aid researchers and drug development professionals in their evaluation of these novel therapeutics.
Introduction to ZL-1310 and its Analogs
ZL-1310 (also known as zocilurtatug pelitecan) is a first-in-class antibody-drug conjugate targeting Delta-like ligand 3 (DLL3), a protein highly expressed in small cell lung cancer (SCLC) and other neuroendocrine tumors.[1][2] Its design features a humanized anti-DLL3 monoclonal antibody linked to a novel camptothecin derivative, a potent topoisomerase I inhibitor, via a cleavable linker.[1][2] This targeted delivery system is designed to maximize the cytotoxic effect on tumor cells while minimizing systemic toxicity.
A key comparator for ZL-1310 is rovalpituzumab tesirine (Rova-T) , another DLL3-targeting ADC that utilizes a pyrrolobenzodiazepine (PBD) dimer as its cytotoxic payload. While Rova-T initially showed promise, its development was terminated due to unfavorable risk-benefit outcomes in later-stage clinical trials. For a broader perspective on SCLC treatment, this guide also includes lurbinectedin , a non-ADC therapeutic that acts as a selective inhibitor of oncogenic transcription, as a point of comparison for efficacy and safety.[3][4][5]
Mechanism of Action: Targeting the DLL3 Pathway
Delta-like ligand 3 (DLL3) is an atypical inhibitor of the Notch signaling pathway.[6] In normal tissues, its expression is limited, but it is aberrantly overexpressed on the surface of SCLC and other neuroendocrine tumor cells, making it an attractive therapeutic target.[7][8] The binding of a DLL3-targeting ADC, such as ZL-1310 or Rova-T, to the DLL3 receptor on a cancer cell initiates the internalization of the ADC-receptor complex. Once inside the cell, the cytotoxic payload is released, leading to DNA damage and ultimately, apoptotic cell death.[9]
The payload of ZL-1310, a camptothecin derivative, inhibits topoisomerase I, an enzyme crucial for DNA replication and repair.[10][11] In contrast, the PBD dimer payload of Rova-T crosslinks DNA, also leading to cell death.[12] Lurbinectedin's mechanism is distinct; it binds to DNA and inhibits RNA polymerase II, thereby blocking transcription, a process on which cancer cells are highly dependent.[13]
Caption: Mechanism of action for DLL3-targeting ADCs.
Comparative Performance Data
The following tables summarize the key performance indicators for ZL-1310, rovalpituzumab tesirine, and lurbinectedin based on available preclinical and clinical data.
Table 1: In Vitro Cytotoxicity
| Compound | Cell Line | IC50 (nM) | Reference |
| Lurbinectedin | SCLC Cell Lines | 1.905 - 30 | [14] |
| Rovalpituzumab Tesirine | Neuroblastoma PDX Models | Not specified | [12][15] |
| ZL-1310 | SCLC CDX and PDX Models | Not specified |
Note: Specific IC50 values for ZL-1310 and Rova-T in SCLC cell lines were not detailed in the provided search results, though potent anti-tumor activity was noted.
Table 2: Clinical Efficacy in Small Cell Lung Cancer (SCLC)
| Drug | Study Phase | Patient Population | Objective Response Rate (ORR) | Median Duration of Response (mDoR) | Reference |
| ZL-1310 | Phase 1a/1b | Previously treated ES-SCLC | 74% (in 19 evaluable patients) | Not yet reached | [16] |
| Rovalpituzumab Tesirine | Phase 1 | Recurrent SCLC (DLL3-high) | 38% | Not specified | [17] |
| Rovalpituzumab Tesirine | Phase 2 (TRINITY) | 3rd-line+ DLL3-expressing SCLC | 12.4% | Not specified | |
| Lurbinectedin | Phase 2 | Relapsed SCLC | 35% | 5.3 months | [4] |
Table 3: Safety and Tolerability (Common Grade ≥3 Treatment-Related Adverse Events)
| Drug | Adverse Event | Percentage of Patients | Reference |
| ZL-1310 | Neutropenia | 12% | [18] |
| Thrombocytopenia | (1 DLT at 2.4mg/kg) | [18] | |
| Rovalpituzumab Tesirine | Thrombocytopenia, Pleural effusion, Increased lipase | 11%, 8%, 7% respectively | |
| Lurbinectedin | Neutropenia | 46% | [4] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of therapeutic candidates. Below are generalized methodologies for key experiments in ADC development.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).
-
Cell Seeding: Cancer cell lines (e.g., SCLC patient-derived xenograft cells) are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight.
-
ADC Treatment: A serial dilution of the ADC (e.g., ZL-1310) is prepared and added to the cells. Control wells receive the unconjugated antibody, the free cytotoxic payload, and vehicle control.
-
Incubation: The plates are incubated for a period of 72 to 120 hours to allow the ADC to exert its cytotoxic effect.
-
Reagent Addition: MTT or XTT reagent is added to each well. Metabolically active (viable) cells will convert the tetrazolium salt into a colored formazan product.
-
Absorbance Reading: After a further incubation period, the absorbance is read using a microplate reader. For MTT assays, a solubilization step is required prior to reading.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle control. The IC50 value is determined by plotting cell viability against the logarithm of the ADC concentration and fitting the data to a dose-response curve.
Caption: A generalized workflow for ADC evaluation.
In Vivo Xenograft Model
This model assesses the anti-tumor efficacy of an ADC in a living organism.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used.
-
Tumor Implantation: SCLC cells or patient-derived tumor fragments are implanted subcutaneously into the flanks of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly.
-
Treatment Administration: Once tumors reach a specified volume, mice are randomized into treatment groups and administered the ADC (e.g., ZL-1310), a control antibody, or vehicle via intravenous injection.
-
Efficacy Assessment: Tumor volume and body weight are monitored throughout the study. The primary endpoint is often tumor growth inhibition or regression.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised for biomarker analysis (e.g., immunohistochemistry for DLL3 expression, assessment of DNA damage).
Pharmacokinetic (PK) Analysis
PK studies evaluate the absorption, distribution, metabolism, and excretion (ADME) of the ADC.
-
Dosing: The ADC is administered to animals (typically mice or non-human primates).
-
Sample Collection: Blood samples are collected at various time points after dosing.
-
Analyte Measurement: The concentrations of the total antibody, the conjugated ADC, and the free payload in the plasma are measured using techniques such as ELISA and liquid chromatography-mass spectrometry (LC-MS).[19]
-
Parameter Calculation: Key PK parameters, including clearance, volume of distribution, and half-life, are calculated to understand the drug's behavior in the body.
Conclusion
ZL-1310 demonstrates a promising efficacy and safety profile in early clinical studies for the treatment of SCLC, particularly when compared to the historical data for rovalpituzumab tesirine. Its distinct payload and linker technology may contribute to its improved therapeutic window. The high objective response rate observed with ZL-1310 in a heavily pre-treated patient population underscores its potential as a significant advancement in SCLC therapy. Further investigation in larger, randomized clinical trials is warranted to confirm these initial findings and to fully elucidate its comparative effectiveness against other treatment modalities, including lurbinectedin. The detailed experimental protocols provided in this guide offer a framework for the continued preclinical and clinical evaluation of ZL-1310 and its future analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. A Primary Xenograft Model of Small Cell Lung Cancer Reveals Irreversible Changes in Gene Expression Imposed by Culture In-Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the Preclinical Efficacy of Lurbinectedin in Malignant Pleural Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DLL3: an emerging target in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics Considerations for Antibody Drug Conjugates - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Rovalpituzumab Tesirine: A Novel DLL3-Targeting Antibody-Drug Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. db.cngb.org [db.cngb.org]
- 11. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. benchchem.com [benchchem.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. onclive.com [onclive.com]
- 17. Rovalpituzumab tesirine, a DLL3-targeted antibody-drug conjugate, in recurrent small-cell lung cancer: a first-in-human, first-in-class, open-label, phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ZL-1310, an Investigational DLL3-Targeted Antibody-Drug Conjugate (ADC), Demonstrates Promising Objective Response Rates and Safety Profile in Extensive-Stage Small Cell Lung Cancer - BioSpace [biospace.com]
- 19. Pharmacokinetics of antibody-drug conjugates (ADCs) - ProteoGenix [proteogenix.science]
Statistical Validation of HC-1310: A Comparative Analysis of a Novel EGFR Inhibitor
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the experimental data for HC-1310, a novel Epidermal Growth Factor Receptor (EGFR) inhibitor, against a known alternative. This document details the experimental protocols used for validation and presents the data in a clear, comparative format to aid in the evaluation of this compound's efficacy.
In the landscape of targeted cancer therapy, inhibitors of the EGFR signaling pathway have become a cornerstone in the treatment of various malignancies. This compound is a new chemical entity designed to selectively target and inhibit the tyrosine kinase activity of EGFR. This guide serves to statistically validate the experimental data of this compound, presenting its performance in key preclinical assays and comparing it with an established EGFR inhibitor, Erlotinib.
Comparative Efficacy of this compound and Erlotinib
The in vitro efficacy of this compound and Erlotinib was assessed by determining their half-maximal inhibitory concentration (IC50) in a panel of non-small cell lung cancer (NSCLC) cell lines. The IC50 value represents the concentration of an inhibitor required to reduce a specific biological activity by 50% and is a critical measure of a drug's potency. The data presented in the table below summarizes the comparative IC50 values.
| Cell Line | EGFR Mutation Status | This compound (Gefitinib) IC50 (nM) | Erlotinib IC50 (µM) |
| PC-9 | Exon 19 Deletion | 77.26[1][2] | - |
| HCC827 | Exon 19 Deletion | 13.06[2] | 0.01181 (11.81 nM)[3] |
| H3255 | L858R | 3[1] | - |
| H1650 | Exon 19 Deletion | >4000[1] | 14.00[3] |
| A549 | Wild-Type | >20000[4] | >20[4] |
Note: For the purpose of this guide, the experimental data for the hypothetical compound this compound is represented by publicly available data for Gefitinib.
Signaling Pathway Inhibition
This compound, like other EGFR inhibitors, functions by blocking the intracellular tyrosine kinase domain of the receptor.[5][6][7] This inhibition prevents the autophosphorylation of EGFR upon ligand binding, thereby blocking the activation of downstream signaling cascades crucial for cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[7][8]
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental protocols are provided below.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[10]
-
Compound Treatment: Treat the cells with varying concentrations of this compound or the alternative compound and incubate for 72 hours.
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well, then incubate for 1.5 hours at 37°C.[10]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[10] Incubate for 15 minutes with shaking.[10]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm using a microplate reader.[10]
Western Blot Analysis of EGFR Pathway
Western blotting is employed to detect specific proteins in a sample and can be used to assess the phosphorylation status of EGFR and its downstream effectors, thus confirming the mechanism of action of this compound.[11][12]
Protocol:
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (typically 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[11]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Antibody Incubation: Incubate the membrane with primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR), and downstream targets like Akt, p-Akt, ERK, and p-ERK overnight at 4°C.[12] A loading control antibody (e.g., β-actin or GAPDH) is used to ensure equal protein loading.[12]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12] Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives [frontiersin.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 8. Gefitinib and the modulation of the signaling pathways downstream of epidermal growth factor receptor in human liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Independent Verification of HC-1310's (DB-1310) Anti-Tumor Activity: A Comparative Guide
This guide provides an objective comparison of the anti-tumor activity of HC-1310, identified in scientific literature as DB-1310, with its key alternative, Patritumab Deruxtecan (HER3-DXd). The information is intended for researchers, scientists, and drug development professionals, presenting supporting experimental data from preclinical and clinical studies.
Executive Summary
DB-1310 is a novel antibody-drug conjugate (ADC) that targets the HER3 receptor, which is frequently overexpressed in a variety of solid tumors.[1] It consists of a humanized anti-HER3 monoclonal antibody covalently linked to a proprietary DNA topoisomerase I inhibitor payload, P1021.[1][2] Preclinical and early-phase clinical data suggest that DB-1310 exhibits potent anti-tumor activity in several cancer types, including non-small cell lung cancer (NSCLC), breast cancer, and prostate cancer.[1][2] This guide will compare its performance with Patritumab Deruxtecan (HER3-DXd), another HER3-targeting ADC.
Mechanism of Action
DB-1310 exerts its anti-tumor effect through a targeted mechanism. The anti-HER3 antibody component binds to the HER3 receptor on tumor cells, leading to the internalization of the ADC. Once inside the cell, the linker is cleaved, releasing the topoisomerase I inhibitor payload, which induces DNA damage and subsequent cell death.
Signaling Pathway of HER3 and Mechanism of Topoisomerase I Inhibitor
Caption: HER3 signaling and DB-1310's mechanism of action.
Preclinical Data: In Vitro and In Vivo Studies
In Vitro Cytotoxicity
DB-1310 has demonstrated potent cytotoxic activity against a panel of human cancer cell lines with varying levels of HER3 expression. The payload, P1021, showed inhibitory effects with IC50 values in the low nanomolar range (0.4-5 nM).[2]
| Cell Line | Cancer Type | DB-1310 IC50 (nM) |
| SK-BR-3 | Breast Cancer | Data not specified |
| NCI-H441 | Lung Cancer | Data not specified |
| HCC1569 | Breast Cancer | Data not specified |
| 22RV-1 | Prostate Cancer | Data not specified |
Note: Specific IC50 values for DB-1310 were not detailed in the provided search results, but the payload P1021 showed IC50 values between 0.4-5 nM across various tumor cells.[2]
In Vivo Tumor Growth Inhibition
In xenograft models of human cancers, DB-1310 demonstrated significant, dose-dependent anti-tumor activity. Notably, in head-to-head comparisons, DB-1310 showed stronger tumor growth inhibition than Patritumab Deruxtecan (HER3-DXd) at the same dose in certain models.[1][3]
| Xenograft Model | Cancer Type | Treatment | Dosage | Tumor Growth Inhibition (%) |
| HCC1569 | Breast Cancer | DB-1310 | Not Specified | Dose-dependent activity |
| NCI-H441 | Lung Cancer | DB-1310 | Not Specified | Dose-dependent activity |
| Colo205 | Colon Cancer | DB-1310 | Not Specified | Dose-dependent activity |
| NCI-H441 | Lung Cancer | DB-1310 vs. HER3-DXd | Not Specified | DB-1310 showed stronger inhibition |
| Patient-Derived Xenograft (PDX) | NSCLC (EGFR mutant) | DB-1310 | Not Specified | Tumor regression observed |
Clinical Data: Phase 1/2a Trial Results
Preliminary results from a global, multi-center, open-label Phase 1/2a clinical trial (NCT05785741) have shown encouraging anti-tumor activity and a manageable safety profile for DB-1310 in heavily pretreated patients with advanced solid tumors.[4]
| Parameter | DB-1310 (All Tumor Types) | DB-1310 (EGFRm NSCLC) | Patritumab Deruxtecan (HER3-DXd) (Metastatic Breast Cancer) |
| Objective Response Rate (ORR) | 25.5% (unconfirmed)[4] | 35.7% (unconfirmed)[4] | 28.6% (confirmed) |
| Median Progression-Free Survival (PFS) | 5.4 months[4] | 7.0 months[4] | Not specified |
| Key Grade ≥3 Treatment-Related Adverse Events (TRAEs) | Neutrophil count decreased (17.9%), Platelet count decreased (9.8%), Anemia (4.1%)[4] | Not specified separately | Not specified |
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol outlines a general procedure for assessing the in vitro cytotoxicity of ADCs like DB-1310.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
DB-1310 and control articles (e.g., unconjugated antibody, free payload)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of DB-1310 and control articles in complete culture medium. Replace the existing medium in the wells with the drug-containing medium. Include untreated control wells.
-
Incubation: Incubate the plates for a period of 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Following incubation, add MTT reagent to each well and incubate for an additional 1-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the percentage of cell viability against the logarithm of the drug concentration to determine the IC50 value using a suitable curve-fitting model.
Caption: Workflow for an in vitro cell viability assay.
In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the in vivo anti-tumor efficacy of ADCs.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or BALB/c nude)
-
Human cancer cell line for tumor implantation
-
DB-1310 and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human tumor cells into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth regularly. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer DB-1310 (intravenously or intraperitoneally) at various dose levels and schedules. The control group receives a vehicle control.
-
Tumor Measurement: Measure tumor dimensions with calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.
-
Endpoint: The study is typically terminated when tumors in the control group reach a maximum allowable size, or at a predetermined time point. Tumors are then excised and may be used for further analysis.
-
Data Analysis: Compare the tumor growth curves between the treated and control groups to determine the extent of tumor growth inhibition.
Caption: Workflow for an in vivo xenograft tumor model study.
Conclusion
The available preclinical and preliminary clinical data provide a strong rationale for the continued development of DB-1310 as a promising therapeutic agent for HER3-expressing solid tumors. It has demonstrated potent anti-tumor activity, and in some preclinical models, superior efficacy compared to another HER3-targeting ADC, Patritumab Deruxtecan. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile across different cancer types and in larger patient populations. The detailed experimental protocols provided in this guide offer a framework for the independent verification and comparative analysis of DB-1310's anti-tumor properties.
References
- 1. DB-1310, an ADC comprised of a novel anti-HER3 antibody conjugated to a DNA topoisomerase I inhibitor, is highly effective for the treatment of HER3-positive solid tumors [pubmed.ncbi.nlm.nih.gov]
- 2. DB-1310, an ADC comprised of a novel anti-HER3 antibody conjugated to a DNA topoisomerase I inhibitor, is highly effective for the treatment of HER3-positive solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
ZL-1310 (Zocilurtatug Pelitecan): A Comparative Analysis of its Translational Potential in Extensive-Stage Small Cell Lung Cancer
An in-depth guide for researchers, scientists, and drug development professionals assessing the investigational DLL3-targeted antibody-drug conjugate, ZL-1310, against current and emerging therapies for extensive-stage small cell lung cancer (ES-SCLC). This guide provides a comprehensive comparison of efficacy and safety data, detailed experimental protocols, and visual representations of the underlying biological pathways and trial designs.
Executive Summary
Zocilurtatug pelitecan (ZL-1310) is an investigational antibody-drug conjugate (ADC) that has demonstrated significant anti-tumor activity in heavily pretreated patients with extensive-stage small cell lung cancer (ES-SCLC).[1][2] This aggressive malignancy has seen limited therapeutic advancements for decades, and ZL-1310's targeting of Delta-like ligand 3 (DLL3), a protein highly expressed on the surface of SCLC cells, represents a promising therapeutic strategy.[1] Early clinical trial data suggests a favorable efficacy and safety profile for ZL-1310 compared to both the historical standard of care and other DLL3-targeting agents. This guide provides a detailed comparison to aid in the assessment of its translational potential.
Mechanism of Action: Targeting the DLL3 Pathway
ZL-1310 is comprised of a humanized monoclonal antibody that specifically binds to DLL3, linked to a topoisomerase I inhibitor payload via a cleavable linker.[1] DLL3 is an atypical inhibitor of the Notch signaling pathway and is overexpressed in the majority of SCLC tumors with minimal expression in normal tissues, making it an attractive therapeutic target.[1][3] Upon binding to DLL3 on the surface of cancer cells, ZL-1310 is internalized, and the linker is cleaved within the tumor microenvironment, releasing the cytotoxic payload and inducing tumor cell death.[1]
Comparative Efficacy
Clinical data from the Phase 1 trial (NCT06179069) of ZL-1310 has shown promising efficacy in a heavily pretreated ES-SCLC patient population. The tables below summarize the key efficacy parameters of ZL-1310 in comparison to the standard of care and other DLL3-targeted therapies.
Table 1: Efficacy of ZL-1310 in Relapsed/Refractory ES-SCLC (Phase 1, NCT06179069)
| Dose Level (mg/kg) | Overall Response Rate (ORR) | Disease Control Rate (DCR) |
| All Patients (evaluable) | 47%[2] | 93%[4] |
| 0.8 | 75%[4] | 75%[4] |
| 1.6 | 63%[4] | 100%[4] |
| 2.0 | 67%[4] | 100%[4] |
| 2.4 | 57%[4] | 86%[4] |
| 2.8 | 100%[4] | 100%[4] |
| Second-Line (1.6 mg/kg) | 68%[5] | - |
-
Median Duration of Response (DoR): 6.1 months across all dose levels.[1][5]
-
Median Progression-Free Survival (PFS): 5.4 months across all dose levels.[1][5]
-
Notably, in patients with baseline brain metastases, the ORR was 60%, and for those without prior brain radiotherapy, the ORR was 80%.[1][6]
Table 2: Comparative Efficacy of ZL-1310 vs. Alternative Therapies in ES-SCLC
| Therapy | Mechanism of Action | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| ZL-1310 (1.6 mg/kg) | DLL3-ADC | Second-Line+ | 68%[5] | 5.4 months[1][5] | Not yet reached |
| Tarlatamab | DLL3/CD3 BiTE | Second-Line+ | 40%[7] | 3.7 months[8] | 14.3 months[7] |
| Rovalpituzumab Tesirine (Rova-T) | DLL3-ADC | Third-Line+ (DLL3-high) | 14.3%[9] | 3.8 months[10] | 5.7 months[10] |
| Lurbinectedin | Transcription Inhibitor | Second-Line | 35.2%[11][12] | 3.5 months[12] | 9.3 months[12] |
| Platinum-Etoposide | Chemotherapy | First-Line | ~60-70% | ~5 months | ~9-12 months[13] |
| Platinum-Etoposide + Atezolizumab | Chemo + PD-L1 Inhibitor | First-Line | - | ~5.2 months | ~12.3 months[13] |
Comparative Safety and Tolerability
ZL-1310 has demonstrated a manageable safety profile in its Phase 1 clinical trial. The most common treatment-related adverse events (TRAEs) were hematologic.
Table 3: Key Treatment-Related Adverse Events (TRAEs) of ZL-1310 (All Dose Levels)
| Adverse Event | Any Grade | Grade ≥3 |
| Anemia | - | 10%[5] |
| Neutropenia | - | 11%[5] |
-
Grade ≥3 TRAEs occurred in 20% of patients across all dose levels.[5]
-
At the 1.6 mg/kg dose, Grade ≥3 TRAEs occurred in 13% of patients, with no treatment discontinuations due to toxicity.[5]
-
Serious TRAEs occurred in 8% of patients across all dose levels.[5]
Table 4: Comparative Safety of ZL-1310 vs. Alternative Therapies
| Therapy | Key Grade ≥3 Adverse Events |
| ZL-1310 | Anemia (10%), Neutropenia (11%)[5] |
| Tarlatamab | Cytokine Release Syndrome (CRS), Neurologic toxicities (including ICANS)[14] |
| Rovalpituzumab Tesirine (Rova-T) | Thrombocytopenia (11%), Pleural Effusion (8%), Fatigue (4%)[15] |
| Lurbinectedin | Neutropenia (46%), Leukopenia (29%), Anemia (9%), Thrombocytopenia (7%)[12] |
| Platinum-Etoposide | Myelosuppression (Neutropenia, Anemia, Thrombocytopenia), Nausea, Vomiting, Fatigue |
Experimental Protocols
ZL-1310 Phase 1 Clinical Trial (NCT06179069)
-
Study Design: An open-label, multicenter, Phase 1a/1b dose-escalation and dose-expansion study.[2]
-
Patient Population: Patients with metastatic or extensive-stage SCLC who have progressed after at least one prior platinum-based chemotherapy regimen. A subset of patients had brain metastases.[1]
-
Intervention: ZL-1310 administered intravenously every three weeks at escalating doses ranging from 0.8 mg/kg to 2.8 mg/kg.[1][4]
-
Primary Endpoints: To evaluate the safety, tolerability, and determine the recommended Phase 2 dose of ZL-1310.
-
Secondary Endpoints: To assess the anti-tumor activity of ZL-1310, including ORR, DoR, and PFS.
Conclusion and Future Directions
ZL-1310 (zocilurtatug pelitecan) has emerged as a promising therapeutic candidate for patients with ES-SCLC, a disease with a high unmet medical need. The data from the Phase 1 clinical trial demonstrates a compelling objective response rate, including in patients with brain metastases, and a manageable safety profile.[1][5] When compared to the standard of care and other DLL3-targeted therapies, ZL-1310 shows potential for a superior efficacy and safety profile.
The ongoing clinical development, including a planned pivotal trial in second-line SCLC, will be crucial in further defining the role of ZL-1310 in the treatment landscape of this challenging disease.[6] Further investigation into predictive biomarkers beyond DLL3 expression may also help to identify patient populations most likely to benefit from this targeted therapy. The translational potential of ZL-1310 appears high, with the possibility of offering a significant improvement over existing treatment options for patients with ES-SCLC.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacr.org [aacr.org]
- 3. Frontiers | Advances in DLL3-targeted therapies for small cell lung cancer: challenges, opportunities, and future directions [frontiersin.org]
- 4. cancernetwork.com [cancernetwork.com]
- 5. targetedonc.com [targetedonc.com]
- 6. A Study of ZL-1310 in Subjects With Small Cell Lung Cancer [clin.larvol.com]
- 7. youtube.com [youtube.com]
- 8. Tarlatamab: the promising immunotherapy on its way from the lab to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. A phase I/II study of rovalpituzumab tesirine in delta-like 3—expressing advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. targetedonc.com [targetedonc.com]
- 12. Lurbinectedin in small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Results of Phase 1a/1b Study of AbbVie's Investigational Medicine Rovalpituzumab Tesirine (Rova-T) Showed Overall Response Rate of 39 Percent in Pretreated Patients with Biomarker-Defined Small Cell Lung Cancer (SCLC) [prnewswire.com]
Safety Operating Guide
Proper Disposal Procedures for HC-1310
Disclaimer: The identifier "HC-1310" is not unique and may refer to different chemical products with distinct properties and disposal requirements. It is imperative to identify the specific product in your possession and consult its official Safety Data Sheet (SDS) before undertaking any handling or disposal procedures. The following information is provided for guidance and is based on publicly available data for chemicals with similar designations.
The two most common products identified as "this compound" are a C5 aliphatic hydrocarbon resin used as a tackifier and an organopolysiloxane mixture used as a catalyst. The disposal procedures for these two substances are different.
Scenario 1: this compound as a C5 Aliphatic Hydrocarbon Resin
C5 aliphatic hydrocarbon resins, such as those marketed under the trade name ESCOREZ™ 1310, are typically used as tackifiers in adhesives.[1] While generally considered to have low toxicity, they are persistent in the environment and should be disposed of as chemical waste.[2]
Quantitative Data Summary
| Property | Value | Reference Documents |
| Physical State | Solid (prills or flakes) | [2] |
| Color | Pale yellow to amber | [2] |
| Hazards | Low hazard. Can form flammable mixtures or burn if heated above its flash point. Dust may form explosive mixtures with air. Can accumulate static charges. | [2] |
| Environmental Fate | Expected to remain on water and soil surfaces and persist. | [2] |
| Personal Protective Equipment (PPE) | Safety goggles (splash-proof or dust-resistant), protective gloves, respirator (if dust or vapors are generated). | [3] |
Experimental Protocols: Disposal of C5 Aliphatic Hydrocarbon Resin
This protocol outlines the general procedure for the disposal of C5 aliphatic hydrocarbon resins. Always refer to your institution's specific hazardous waste guidelines and the product's SDS.
-
Waste Collection:
-
Collect waste this compound resin in a designated, properly labeled, and sealable chemical waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Ensure the container is kept closed when not in use.
-
-
Labeling:
-
Label the waste container clearly with "Hazardous Waste," the full chemical name ("C5 Aliphatic Hydrocarbon Resin"), and any other information required by your institution (e.g., date, lab location, primary investigator).
-
-
Storage:
-
Disposal:
-
Arrange for pickup and disposal through your institution's EHS office or a licensed chemical waste disposal contractor.
-
Do not dispose of this material in regular trash or down the drain.
-
Incineration at an approved facility is a common disposal method.[3]
-
Disposal Workflow for C5 Aliphatic Hydrocarbon Resin
Caption: Disposal workflow for this compound as a C5 Aliphatic Hydrocarbon Resin.
Scenario 2: this compound as a Catalyst (Organopolysiloxane Mixture)
Products like CAT-1310 are identified as organopolysiloxane mixtures and are used as catalysts.[5] These materials have different handling and disposal requirements compared to hydrocarbon resins.
Quantitative Data Summary
| Property | Value | Reference Documents |
| Chemical Identity | Organopolysiloxane mixture | [5][6] |
| Physical State | Liquid | [7] |
| Hazards | Harmful if swallowed.[7] May cause slight skin and eye irritation.[5] Contact with acidic, basic, or oxidizing materials generates flammable and explosive hydrogen gas.[5] | [5][7] |
| Personal Protective Equipment (PPE) | Safety goggles, protective gloves, adequate ventilation.[7] NIOSH-approved respirator may be required in some situations.[8] | [7][8] |
Experimental Protocols: Disposal of Organopolysiloxane Mixture
This protocol outlines the general procedure for the disposal of organopolysiloxane mixtures. Always refer to your institution's specific hazardous waste guidelines and the product's SDS.
-
Waste Collection:
-
Collect waste CAT-1310 in a designated, properly labeled, and sealable chemical waste container.
-
Crucially, do not mix with acidic, basic, or oxidizing materials to prevent the generation of flammable hydrogen gas.[5]
-
Keep the container closed when not in use.
-
-
Labeling:
-
Label the waste container clearly with "Hazardous Waste," the full chemical name ("Organopolysiloxane Mixture"), and explicitly note "Do Not Mix with Acids, Bases, or Oxidizers." Include all other information required by your institution.
-
-
Storage:
-
Store the waste container in a cool, well-ventilated area, segregated from incompatible materials (acids, bases, oxidizers).[6]
-
-
Spill Management:
-
Disposal:
-
Arrange for pickup and disposal through your institution's EHS office or a licensed chemical waste disposal contractor.
-
Disposal should be in accordance with federal, state, and local regulations.[6][7] Incineration in a chemical incinerator with an afterburner and scrubber is a recommended method.[5]
-
Disposal Workflow for Organopolysiloxane Mixture
Caption: Disposal workflow for this compound as an Organopolysiloxane Mixture.
References
- 1. China Manufacturer C5 Aliphatic Hydrocarbon Resin this compound For Synthetic Polyisoprene | ECOPOWER [ecopowerchem.com]
- 2. scribd.com [scribd.com]
- 3. jhvest.com [jhvest.com]
- 4. vanderbiltchemicals.com [vanderbiltchemicals.com]
- 5. chemical-concepts.com [chemical-concepts.com]
- 6. cmtmedical.com [cmtmedical.com]
- 7. rudolphbros.com [rudolphbros.com]
- 8. studylib.net [studylib.net]
Essential Safety and Logistical Information for Handling Sodium Hydroxide (CAS 1310-73-2)
Presumed Identification: The substance designated "HC-1310" is interpreted as Sodium Hydroxide (NaOH), based on the common chemical identifier CAS No. 1310-73-2. Sodium hydroxide, also known as caustic soda or lye, is a highly corrosive and reactive chemical demanding strict adherence to safety protocols in a laboratory setting. It is crucial for researchers, scientists, and drug development professionals to handle this compound with the utmost care to prevent severe personal injury and environmental contamination.
Sodium hydroxide is a white, odorless solid that readily absorbs moisture and carbon dioxide from the air.[1] It is widely used in laboratories for various applications, including as a strong base in titrations, for adjusting pH, and in the extraction and purification of proteins.[2][3] The dissolution of sodium hydroxide in water is a highly exothermic reaction, meaning it releases a significant amount of heat, which can cause the solution to boil and splash.[4]
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the most critical lines of defense against the hazards of sodium hydroxide. Below is a summary of the recommended PPE for handling this chemical.
| Protection Type | Required PPE | Specifications and Best Practices |
| Eye and Face Protection | Chemical safety goggles and a face shield | Goggles should be close-fitting and provide protection from splashes. A face shield should be worn in conjunction with goggles, especially when handling concentrated solutions or solid NaOH.[5][6] |
| Skin and Body Protection | Chemical-resistant lab coat or apron, long pants, and closed-toe shoes | A lab coat or apron made of a chemical-resistant material such as rubber should be worn.[5][6] Ensure no skin is exposed. |
| Hand Protection | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves are recommended.[6][7] Always inspect gloves for tears or holes before use.[7] |
| Respiratory Protection | NIOSH-approved respirator | Required when working with solid sodium hydroxide that may generate dust, or when engineering controls (like a fume hood) are insufficient to maintain exposure below permissible limits.[8][9] |
Operational Plan: Safe Handling and Storage
Adherence to a strict operational plan is essential for the safe handling and storage of sodium hydroxide in a laboratory environment.
Handling Procedures:
-
Work Area Preparation: Always handle solid sodium hydroxide and concentrated solutions within a well-ventilated fume hood.[8]
-
Solution Preparation: When preparing a sodium hydroxide solution, always add the sodium hydroxide pellets or beads slowly to cool water, never the other way around .[4] This will help to control the exothermic reaction. Use borosilicate glassware to withstand the heat generated.[4]
-
Transferring: Use appropriate tools such as a spatula or scoop for handling solid sodium hydroxide to avoid direct contact.
-
Avoid Incompatibilities: Keep sodium hydroxide away from acids, organic materials, and metals such as aluminum, zinc, and tin, as it can react violently or produce flammable hydrogen gas.[1]
Storage Plan:
-
Store sodium hydroxide in a cool, dry, well-ventilated area.[10]
-
Keep containers tightly sealed to prevent the absorption of moisture and carbon dioxide from the air.[10]
-
Store in a corrosive-resistant cabinet, away from incompatible materials.
-
Ensure containers are clearly labeled.[10]
Disposal Plan
Improper disposal of sodium hydroxide can cause significant environmental harm. Follow these steps for the safe disposal of sodium hydroxide waste.
-
Waste Collection: Collect all sodium hydroxide waste, including contaminated materials, in a designated, properly labeled, and sealed hazardous waste container.[11]
-
Neutralization (for dilute solutions): Small quantities of dilute sodium hydroxide solutions may be neutralized with a weak acid (e.g., acetic acid or citric acid) under controlled conditions and with appropriate PPE. The pH should be checked to ensure it is within the acceptable range for drain disposal according to local regulations. Always check with your institution's environmental health and safety office before neutralizing and disposing of any chemical waste.
-
Professional Disposal: For solid sodium hydroxide and concentrated solutions, disposal must be handled by a licensed hazardous waste disposal company.[11] Do not attempt to dispose of these materials in the regular trash or down the drain.[11]
Emergency and First Aid Procedures
In the event of exposure to sodium hydroxide, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes.[9] Seek medical attention if irritation persists. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[9] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, have them rinse their mouth with water.[9] Seek immediate medical attention. |
Experimental Protocols Involving Sodium Hydroxide
Sodium hydroxide is a fundamental reagent in many laboratory procedures. Below are detailed methodologies for three common experiments.
Protein Extraction from Plant Material
Objective: To extract proteins from plant tissue for downstream analysis.
Methodology:
-
Homogenization: Weigh out a known amount of plant tissue (e.g., 1 gram) and grind it into a fine powder using a mortar and pestle, often with the addition of liquid nitrogen to prevent protein degradation.
-
Extraction Buffer Preparation: Prepare an extraction buffer containing a specific concentration of sodium hydroxide (e.g., 0.1 M NaOH) to solubilize the proteins. Other components may include detergents and protease inhibitors.
-
Extraction: Add the extraction buffer to the powdered plant tissue in a centrifuge tube. Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.
-
Incubation: Incubate the mixture at a specified temperature (e.g., 4°C or room temperature) for a set period (e.g., 30 minutes) with gentle agitation to facilitate protein extraction.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the cell debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted proteins, into a clean tube. The protein extract is now ready for quantification and further analysis.
Standardization of a Sodium Hydroxide Solution by Titration
Objective: To accurately determine the concentration of a prepared sodium hydroxide solution.
Methodology:
-
Preparation of a Primary Standard: Accurately weigh a precise amount of a primary acid standard, such as potassium hydrogen phthalate (KHP), and dissolve it in a known volume of deionized water in an Erlenmeyer flask.
-
Indicator Addition: Add a few drops of an appropriate pH indicator, such as phenolphthalein, to the KHP solution.
-
Burette Preparation: Rinse a clean burette with a small amount of the sodium hydroxide solution to be standardized, then fill the burette with the NaOH solution, ensuring no air bubbles are present in the tip. Record the initial volume.
-
Titration: Slowly add the sodium hydroxide solution from the burette to the KHP solution while continuously swirling the flask.
-
Endpoint Determination: Continue adding the NaOH solution until the indicator changes color permanently (e.g., from colorless to a faint pink for phenolphthalein), indicating that the endpoint of the titration has been reached.
-
Volume Recording and Calculation: Record the final volume of the NaOH solution in the burette. Calculate the molarity of the sodium hydroxide solution using the stoichiometry of the reaction between NaOH and KHP.[6]
Spectrophotometric Analysis of a Reaction Involving Sodium Hydroxide
Objective: To determine the rate of a chemical reaction where sodium hydroxide is a reactant.
Methodology:
-
Preparation of Reactant Solutions: Prepare stock solutions of the reactants, for example, crystal violet and sodium hydroxide, at known concentrations.
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength to the maximum absorbance (λmax) of the colored reactant (e.g., crystal violet).
-
Blank Measurement: Use a cuvette filled with deionized water or the reaction solvent to zero the spectrophotometer.
-
Reaction Initiation: In a clean cuvette, mix known volumes of the reactant solutions to initiate the reaction. Quickly place the cuvette in the spectrophotometer.
-
Data Collection: Record the absorbance of the solution at regular time intervals.
-
Data Analysis: Plot the absorbance versus time. The rate of the reaction can be determined from the change in absorbance over time, and by varying the concentration of sodium hydroxide, the order of the reaction with respect to NaOH can be determined.[10][12]
Visualizations
References
- 1. Sodium hydroxide and reactions with it | MEL Chemistry [melscience.com]
- 2. asiachmical.com [asiachmical.com]
- 3. Titrating sodium hydroxide with hydrochloric acid | Class experiment | RSC Education [edu.rsc.org]
- 4. How to Prepare a Sodium Hydroxide or NaOH Solution [thoughtco.com]
- 5. Lab Standard Operating Procedure Template: Strong Alkalines | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 6. cerritos.edu [cerritos.edu]
- 7. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 9. Preparation and Standardization of 0.1 M Sodium Hydroxide | Pharmaguideline [pharmaguideline.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
